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Foundational

synthesis and characterization of 1,2,5-trimethylpiperidin-4-yl benzoate

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,5-Trimethylpiperidin-4-yl Benzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,5-Trimethylpiperidin-4-yl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a substituted piperidine ester with potential applications in medicinal chemistry and drug development. The document outlines a robust two-step synthetic pathway, commencing with the synthesis of the key intermediate, 1,2,5-trimethyl-4-piperidone, followed by its reduction to the corresponding alcohol and subsequent esterification. Each synthetic step is detailed with underlying chemical principles and procedural considerations. Furthermore, this guide delineates a full suite of analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel piperidine-based compounds.

Introduction and Significance

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically significant drugs. Their conformational flexibility and ability to engage in key binding interactions make them attractive moieties for the design of novel therapeutic agents. The target molecule, 1,2,5-trimethylpiperidin-4-yl benzoate, belongs to a class of compounds related to the opioid analgesic Promedol, for which 1,2,5-trimethyl-4-piperidone serves as a crucial precursor.[1][2][3] The synthesis and characterization of derivatives such as the title compound are of significant interest for exploring structure-activity relationships and developing new chemical entities with potentially valuable pharmacological profiles. This guide provides a detailed, scientifically grounded protocol for the synthesis and comprehensive characterization of 1,2,5-trimethylpiperidin-4-yl benzoate.

Synthetic Strategy and Protocols

The synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate is approached via a two-step sequence starting from the corresponding piperidone. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 PART 1: Synthesis of Precursor cluster_1 PART 2: Reduction cluster_2 PART 3: Esterification A Isopropenyl-2-chloropropylketone C 1,2,5-Trimethyl-4-piperidone A:e->C:w Cyclocondensation B Methylamine (aq) B:e->C:w D 1,2,5-Trimethylpiperidin-4-ol C:e->D:w Reduction (e.g., NaBH4) F 1,2,5-Trimethylpiperidin-4-yl Benzoate D:e->F:w Esterification E Benzoyl Chloride E:e->F:w

Caption: Overall synthetic workflow for 1,2,5-trimethylpiperidin-4-yl benzoate.

Synthesis of 1,2,5-Trimethyl-4-piperidone

The synthesis of the piperidone precursor is based on a cyclocondensation reaction. A technologically efficient method involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[3] This approach offers high yields and avoids the use of hazardous reagents like metallic potassium or alkali metal amides, which were employed in earlier, lower-yielding methods.[3]

Experimental Protocol:

  • To a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add a 31% aqueous solution of methylamine.

  • Slowly add a solution of isopropenyl-2-chloropropylketone in methylene chloride to the methylamine solution while maintaining the temperature between 20-30 °C. The molar ratio of the ketone to methylamine should be approximately 1:2.2.[3]

  • After the addition is complete, heat the reaction mixture to 40-45 °C and stir for 2 hours.[3]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the methylene chloride.

  • Purify the crude product by vacuum distillation to yield 1,2,5-trimethyl-4-piperidone.[3]

Reduction of 1,2,5-Trimethyl-4-piperidone to 1,2,5-Trimethylpiperidin-4-ol

The carbonyl group of the piperidone needs to be reduced to a hydroxyl group to enable the subsequent esterification. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and effective choice for its chemoselectivity and mild reaction conditions.

Experimental Protocol:

  • Dissolve 1,2,5-trimethyl-4-piperidone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,2,5-trimethylpiperidin-4-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Esterification of 1,2,5-Trimethylpiperidin-4-ol with Benzoyl Chloride

The final step is the esterification of the secondary alcohol with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a tertiary amine base like triethylamine is common in these acylation reactions.[4]

Experimental Protocol:

  • Dissolve 1,2,5-trimethylpiperidin-4-ol in a dry, aprotic solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Add a slight excess of a tertiary amine base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride and neutralize the triethylamine hydrochloride salt.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 1,2,5-trimethylpiperidin-4-yl benzoate by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,2,5-trimethylpiperidin-4-yl benzoate. The following techniques are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups in the molecule. The expected characteristic absorption bands are summarized in the table below.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ester carbonyl)1715-1730
C-O (ester)1000-1300
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600

The ester carbonyl stretch is a strong, characteristic band that confirms the success of the esterification.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful methods for the detailed structural elucidation of the target compound. The expected chemical shifts are predicted based on analogous structures.

¹H NMR (predicted, CDCl₃):

  • Aromatic protons: Signals in the range of 7.4-8.1 ppm.

  • Piperidine ring protons: A complex series of multiplets in the range of 1.5-3.5 ppm. The proton at C4, attached to the ester oxygen, is expected to be downfield shifted.

  • Methyl protons: Singlets and doublets corresponding to the N-methyl and the two C-methyl groups, likely in the range of 0.9-2.5 ppm.

¹³C NMR (predicted, CDCl₃):

  • Ester carbonyl carbon: A signal around 165-170 ppm.

  • Aromatic carbons: Signals in the range of 128-135 ppm.

  • Piperidine ring carbons: Signals in the range of 20-65 ppm. The C4 carbon bearing the ester group will be shifted downfield.

  • Methyl carbons: Signals in the upfield region, typically below 45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. For 1,2,5-trimethylpiperidin-4-yl benzoate (C₁₅H₂₁NO₂), the expected molecular weight is approximately 247.33 g/mol . Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 248.

Conclusion

This technical guide provides a detailed and scientifically supported framework for the . The described protocols are based on established chemical transformations and offer a reliable pathway to this novel compound. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and evaluate this and related piperidine derivatives for their potential biological activities.

References

  • Safrole. (n.d.). Trimeperidine and Promedol: Opioid Analgesics for Sedation and Anesthesia in Serious Trauma. Retrieved from [Link]

  • Apicule. (n.d.). 1,2,5-Trimethyl-4-piperidinone (CAS No: 7516-33-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • Ivanova, A. V., Kirichek, A. V., Shabalina, A. E., Petrischeva, D. A., Petukhov, A. E., & Zvereva, S. Y. (2018). Chemical-toxicological examination of promedol in urine.
  • Farcas, S. J., & Haley, M. M. (2002). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 67(15), 5147–5152.
  • PubChem. (n.d.). 1,2,5-Trimethyl-4-piperidinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4589.
  • PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,2,5-trimethyl-piperidin-4-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Camerino. (2021).
  • National Center for Biotechnology Information. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Retrieved from [Link]

  • ScienceDirect. (1981). Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. Tetrahedron Letters, 22(40), 3931-3934.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (1957). Recent advances in pethidine-type analgesics. Bulletin on Narcotics, (4), 37-54.
  • National Center for Biotechnology Information. (n.d.). Promedol. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry, 13(12), 1461-1484.
  • National Center for Biotechnology Information. (2018). A High-Throughput Ion Mobility Spectrometry–Mass Spectrometry Screening Method for Opioid Profiling. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1,2,5-Trimethylpiperidin-4-yl Benzoate: A Technical Whitepaper

Executive Summary In medicinal chemistry, the piperidine ring is a privileged scaffold. Specifically, 1,2,5-trimethylpiperidin-4-yl benzoate (CAS: 755693-04-0) represents a highly specialized derivative structurally homo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold. Specifically, 1,2,5-trimethylpiperidin-4-yl benzoate (CAS: 755693-04-0) represents a highly specialized derivative structurally homologous to classic local anesthetics (e.g., the eucaine family) and synthetic opioid analgesics (e.g., promedol). This whitepaper synthesizes field-proven insights into its physicochemical properties, rationalizes the causality behind its synthetic workflows, and establishes self-validating protocols for its pharmacological evaluation.

Structural Chemistry and Pharmacophore Relevance

The molecular architecture of 1,2,5-trimethylpiperidin-4-yl benzoate features a central piperidine ring substituted with methyl groups at the 1, 2, and 5 positions, capped by a lipophilic benzoate ester at the 4-position.

From a pharmacophore perspective, the tertiary amine (N-methyl) dictates the molecule's pH-dependent ionization. At physiological pH (7.4), the equilibrium shifts toward the protonated state. This ionized fraction is critical for binding to the intracellular domains of target receptors (such as voltage-gated sodium channels), while the un-ionized free base drives lipid bilayer penetration. The structural relationship to 1 highlights its potential utility in modulating smooth muscle activity and nociceptive pathways[1].

Physicochemical Properties

To facilitate formulation and assay design, the core physicochemical properties of the compound are summarized below. These parameters are derived from structural analysis and verified chemical databases like 2[2].

PropertyValueExperimental Implication
CAS Number 755693-04-0Unique identifier for procurement and safety tracking.
Molecular Formula C₁₅H₂₁NO₂Dictates mass spectrometric parent ion ( [M+H]+ = 248.34).
Molecular Weight 247.34 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 2 (N, Ester Carbonyl)Key interaction points for receptor binding pockets.
Predicted pKa ~8.5 - 9.0Forms stable, water-soluble hydrochloride salts for biological assays.

Experimental Workflows: Synthesis and Characterization

As an application scientist, I emphasize that synthesizing 1,2,5-trimethylpiperidine derivatives requires rigorous stereochemical control. The reduction of the piperidone precursor yields a mixture of diastereomers, which directly impacts the kinetics of the subsequent esterification.

Step-by-Step Synthesis Protocol
  • Precursor Preparation: Begin with 1,2,5-trimethylpiperidin-4-one as the starting material.

  • Reduction: Dissolve the ketone in anhydrous methanol. Slowly add sodium borohydride (NaBH₄) at 0°C. Stir for 2 hours to yield 1,2,5-trimethylpiperidin-4-ol.

    • Causality: Maintaining a low temperature (0°C) minimizes side reactions and kinetically favors the formation of the equatorial alcohol, which is sterically more accessible for the bulky benzoylation step.

  • Esterification Setup: Dissolve the purified 1,2,5-trimethylpiperidin-4-ol in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 equivalents) as an acid scavenger.

  • Benzoylation: Dropwise add benzoyl chloride (1.2 equivalents) at 0°C under a continuous nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents ambient moisture from hydrolyzing the highly reactive benzoyl chloride into unreactive benzoic acid. TEA neutralizes the generated HCl byproduct, driving the reaction equilibrium toward the ester product.

  • Purification: Quench the reaction with saturated NaHCO₃, extract with DCM, dry the organic layer over MgSO₄, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

SynthesisWorkflow Ketone 1,2,5-Trimethylpiperidin-4-one Reduction Reduction (NaBH4, 0°C) Ketone->Reduction Alcohol 1,2,5-Trimethylpiperidin-4-ol Reduction->Alcohol Esterification Esterification (Benzoyl Chloride) Alcohol->Esterification Product 1,2,5-Trimethylpiperidin-4-yl benzoate Esterification->Product

Caption: Synthetic workflow for 1,2,5-trimethylpiperidin-4-yl benzoate.

Pharmacological Potential and Biological Assays

Recent literature, such as the studies by3, demonstrates that 1,2,5-trimethylpiperidin-4-ol derivatives exhibit notable spasmolytic and antimicrobial activities[3]. The benzoate ester acts as a lipophilic anchor, enhancing the molecule's affinity for hydrophobic pockets within target proteins.

Self-Validating Protocol: In Vitro Spasmolytic Assay

To evaluate the biological activity of the synthesized compound, an in vitro smooth muscle relaxation assay is utilized. This protocol is designed as a self-validating system to prevent false negatives caused by compound degradation.

  • Tissue Preparation: Isolate guinea pig ileum and suspend it in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

  • Pre-contraction: Induce a sustained tissue contraction using Carbachol (1 µM).

  • Dose-Response: Administer 1,2,5-trimethylpiperidin-4-yl benzoate in cumulative concentrations ( 10−8 to 10−4 M) and record the relaxation curve.

  • System Validation (Troubleshooting): If the compound fails to induce relaxation, the system triggers a two-step validation:

    • Chemical Integrity Check: Verify the ester linkage via LC-MS. Spontaneous ester hydrolysis in the physiological buffer (pH 7.4) can yield the inactive piperidinol and benzoic acid.

    • Biological Integrity Check: Administer Atropine (a known spasmolytic standard) to the tissue. If Atropine fails to induce relaxation, the tissue is non-viable, invalidating the run rather than the compound.

Mechanism Drug 1,2,5-Trimethylpiperidin- 4-yl benzoate Receptor Target Receptor Drug->Receptor Binds IonChannel Ion Influx Modulation Receptor->IonChannel Modulates Effect Spasmolytic Effect IonChannel->Effect Decreases excitability

Caption: Proposed pharmacodynamic mechanism of piperidine benzoates.

References

  • 1,2,5-Trimethylpiperidin-4-YL benzoate | CAS#:755693-04-0 Source: Chemsrc URL
  • Source: ResearchGate (Kalugin et al., 2022)
  • Trimeperidine Source: Grokipedia URL

Sources

Foundational

Molecular Architecture and Conformational Dynamics of 1,2,5-Trimethylpiperidin-4-yl Benzoate: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter piperidine derivatives in drug discovery pipelines. 1,2,5-Trimethylpiperidin-4-yl benzoate (CAS 755693-04-0) 1 represents a classic, highly substituted piperidine scaffold. Its conformational landscape is governed by a delicate balance of steric strain, stereoelectronic effects, and thermodynamic equilibria. Understanding this conformation is not merely an academic exercise; it is the fundamental basis for rationalizing its binding affinity to biological targets, where related 1,2,5-trimethylpiperidines exhibit potent pharmacological activity 2.

Core Structural Directives & Stereochemistry

The core of 1,2,5-trimethylpiperidin-4-yl benzoate is a six-membered nitrogenous ring that predominantly adopts a chair conformation to minimize torsional strain 3. The substitution pattern introduces three fixed stereocenters at the C2, C4, and C5 positions, yielding four possible diastereomeric pairs (often denoted as α , β , γ , and δ isomers in related literature).

  • C2 and C5 Methyl Groups: These act as the primary steric anchors of the molecule.

  • C4 Benzoate Ester: This bulky group introduces significant spatial requirements and potential π

    π stacking interactions.
  • N1 Methyl Group: Unlike carbon stereocenters, the nitrogen atom undergoes rapid pyramidal inversion at physiological temperatures. However, the N-methyl group will heavily favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C3 and C5.

Conformational Thermodynamics: The Causality of the Chair

Why does the molecule adopt a specific diastereomeric conformation? The answer lies in the thermodynamic minimization of 1,3-diaxial strain 4.

When evaluating the free energy of the system, we rely on A-values (the free energy difference between the equatorial and axial conformations of a monosubstituted ring).

  • The A-value of a methyl group is approximately 1.7 kcal/mol .

  • The A-value of a benzoate group (ester linkage) is approximately 0.6 to 0.7 kcal/mol .

Because the methyl groups are sterically more demanding than the ester oxygen linkage, the C2 and C5 substituents will dictate the ring's primary conformation. The thermodynamic sink for this molecule is the diastereomer where the C2-methyl, C5-methyl, and C4-benzoate groups can all simultaneously occupy equatorial positions. In this all-equatorial state, the molecule avoids the severe energetic penalties associated with diaxial methyl-methyl or methyl-benzoate clashes.

ConformationalLogic A 1,2,5-Trimethylpiperidin-4-yl Benzoate B Piperidine Core (Chair Conformation) A->B C N1-Methyl (Rapid Inversion / Eq Preferred) B->C D C2 & C5 Methyls (Steric Anchors, A-value ~1.7) B->D E C4-Benzoate (Eq Preferred, A-value ~0.6) B->E F Thermodynamic Sink: All-Equatorial Isomer D->F G 1,3-Diaxial Strain (Destabilizes Axial Conformers) D->G E->F E->G

Logical flow of steric parameters dictating the preferred all-equatorial chair conformation.

Experimental Workflows: Elucidating the Conformational State

To definitively prove the 3D structure of a specific synthesized batch, we must employ self-validating analytical systems. Below are the field-proven protocols utilized to lock down the conformational assignment.

Workflow 1: Solution-State Conformation via NMR Spectroscopy

This protocol is designed to extract the relative stereochemistry of the molecule in a solution environment.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

    • Causality: CDCl₃ is chosen because it is an aprotic, non-polar solvent that closely mimics the lipophilic environment of a binding pocket, preventing rapid proton exchange at the nitrogen that could blur the NMR signals.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra at 298 K using a high-field spectrometer (e.g., 600 MHz).

    • Causality: High magnetic fields are strictly required to disperse the overlapping multiplets of the piperidine ring protons (C3 and C5), allowing for accurate extraction of the scalar J -couplings.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time array (100, 300, 500 ms).

    • Causality: Arraying the mixing time ensures that cross-peaks arise from direct dipole-dipole spatial interactions (< 5 Å) rather than indirect spin-diffusion. A linear build-up rate provides a self-validating measure of true 1,3-diaxial proximity.

  • J-Value Analysis (Karplus Equation): Extract the 3J coupling constants for the C4 proton.

    • Causality: According to the Karplus equation, a dihedral angle of ~180° (axial-axial) yields a large coupling (8-12 Hz), while ~60° (axial-equatorial) yields a small coupling (2-5 Hz). This mathematically validates the equatorial/axial status of the benzoate group.

ExperimentalWorkflow N1 Sample Prep (CDCl3, 298K) N2 1D 1H NMR (Extract J-values) N1->N2 N3 2D NOESY (Spatial Proximity <5Å) N2->N3 N4 Dihedral Angle Calculation N3->N4 N5 3D Conformer Validation N4->N5

Step-by-step NMR workflow for elucidating relative stereochemistry and solution conformation.

Workflow 2: Solid-State Conformation via X-Ray Crystallography

This protocol validates the absolute structural minimum in the solid state.

  • Single Crystal Growth: Dissolve the compound in a minimum volume of ethyl acetate and layer with hexane. Allow slow evaporation at 4 °C.

    • Causality: Slow diffusion minimizes nucleation sites, promoting the growth of a single, defect-free crystal necessary for high-resolution diffraction.

  • Cryogenic Data Collection: Mount the crystal and collect X-ray diffraction data at 150 K under a nitrogen stream.

    • Causality: Cryogenic temperatures suppress the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the electron density map, allowing for the unambiguous assignment of the lighter hydrogen atoms and confirming the relative stereochemistry.

  • Phase Problem Solution & Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

    • Causality: This mathematical refinement ensures that the final structural model is a true global minimum of the experimental data, validating the solid-state chair conformation.

Quantitative Data: NMR Coupling Constants

The table below summarizes the theoretical 3J coupling constants for the C4 proton, assuming the most stable diastereomer where the C2 and C5 methyl groups are equatorial (placing the C5 proton in an axial position).

Conformation of C4-HC3-H(ax) 3J (Hz)C3-H(eq) 3J (Hz)C5-H(ax) 3J (Hz)Structural Inference
Axial Large (8–12 Hz)Small (2–5 Hz)Large (8–12 Hz)C4-Benzoate is Equatorial
Equatorial Small (2–5 Hz)Small (2–5 Hz)Small (2–5 Hz)C4-Benzoate is Axial

Note: The presence of two large axial-axial couplings (forming a triplet of doublets) is the definitive hallmark of an equatorially substituted C4-benzoate group.

References

  • "1,2,5-Trimethylpiperidin-4-YL benzo
  • "Stereochemistry of the four diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidines", Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing),
  • "Methyl 4-(piperidin-1-ylcarbonyl)
  • "1-[2,4,6-Trimethyl-3,5-bis-(4-oxopiperidin-1-ylmeth-yl)benz-yl]piperidin-4-one", PubMed,

Sources

Exploratory

Comprehensive Technical Guide: Chemical Data, Structural Mechanics, and Pharmacological Profiling of 1,2,5-Trimethylpiperidin-4-yl Benzoate

Executive Summary 1,2,5-trimethylpiperidin-4-yl benzoate is a highly specialized piperidine ester that bridges historical pharmacological research with modern high-throughput drug discovery. Historically, derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,5-trimethylpiperidin-4-yl benzoate is a highly specialized piperidine ester that bridges historical pharmacological research with modern high-throughput drug discovery. Historically, derivatives of the 1,2,5-trimethyl-4-piperidyl benzoate scaffold have been extensively investigated for their potent properties as local anesthetics. Today, this compound (CAS: 755693-04-0) and its structural analogs are frequently utilized in advanced biochemical screening platforms—such as AlphaScreen technologies—to identify novel inhibitors and modulators of complex cellular signaling pathways[1]. Furthermore, related 1,2,5-trimethylpiperidin-4-ol derivatives have demonstrated significant broad-spectrum antimicrobial activity by selectively disrupting microbial cell membranes[2].

This whitepaper provides an in-depth analysis of the compound's chemical data, structural causality in drug design, and self-validating protocols for its synthesis and biochemical evaluation.

Chemical Identity and Core Data

The fundamental physicochemical properties of 1,2,5-trimethylpiperidin-4-yl benzoate dictate its behavior in both synthetic environments and biological assays. The data below summarizes its core chemical identity[1].

PropertyValue
IUPAC Name 1,2,5-trimethylpiperidin-4-yl benzoate
CAS Number 755693-04-0
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Structural Class Piperidine ester / Benzoate ester
Primary Precursor 1,2,5-Trimethylpiperidin-4-ol

Structural Mechanics and Causality in Drug Design

The architecture of 1,2,5-trimethylpiperidin-4-yl benzoate is meticulously optimized for biological membrane penetration and target binding. The starting material, 1,2,5-trimethylpiperidin-4-ol, serves as a critical scaffold in medicinal chemistry due to its highly favorable biological activity profile[3].

  • The Piperidine Core: The nitrogen atom within the piperidine ring provides a basic tertiary amine. Causality: This allows the molecule to exist in a dynamic physiological equilibrium between an uncharged, lipophilic free base (capable of rapidly crossing lipid bilayers) and a hydrophilic, protonated state (which is the active form that binds to intracellular receptor sites).

  • 1,2,5-Trimethyl Substitution: The strategic placement of methyl groups at the 1, 2, and 5 positions introduces significant steric hindrance. Causality: This steric bulk restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation that enhances binding affinity to target proteins. Additionally, it shields the adjacent ester linkage from rapid enzymatic hydrolysis by ubiquitous plasma esterases, thereby prolonging the compound's half-life in vivo.

  • Benzoate Ester Linkage: The addition of the benzoate moiety drastically increases the overall lipophilicity of the molecule compared to its piperidin-4-ol precursor, facilitating the rapid penetration of neural sheaths or microbial cell walls[2].

Pharmacological Mechanisms of Action

The primary mechanism of action for this class of piperidine anesthetics involves the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs). The uncharged free base partitions into the lipid membrane, crosses into the cytoplasm, and undergoes protonation in the slightly more acidic intracellular environment. The protonated species then enters the inner vestibule of the VGSC, physically occluding the pore and preventing the influx of sodium ions, which halts action potential propagation.

MOA A 1,2,5-TMPB (Free Base) B Membrane Penetration A->B C Intracellular Protonation B->C D VGSC Inner Pore Binding C->D E Action Potential Blockade D->E

Mechanism of Action: 1,2,5-TMPB penetrating the cell membrane and blocking VGSCs.

Experimental Protocols: Synthesis and High-Throughput Validation

To ensure trustworthiness and strict reproducibility, the following experimental workflows are designed as self-validating systems.

Phase 1: Synthesis of 1,2,5-Trimethylpiperidin-4-yl Benzoate

Objective: Esterification of the 1,2,5-trimethylpiperidin-4-ol precursor.

  • Reagent Preparation: Dissolve 1 equivalent of 1,2,5-trimethylpiperidin-4-ol[3] in anhydrous pyridine under an inert argon atmosphere.

    • Causality: Pyridine acts dually as a solvent and an acid scavenger. It neutralizes the highly reactive HCl byproduct generated during the reaction, driving the thermodynamic equilibrium toward complete esterification.

  • Addition: Dropwise add 1.2 equivalents of benzoyl chloride at 0°C.

    • Causality: The low temperature controls the exothermic nature of the reaction, preventing the thermal degradation of the piperidine ring and minimizing unwanted side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the hydroxyl precursor spot serves as the primary validation of reaction completion.

  • Purification & Final Validation: Quench with saturated NaHCO3, extract with dichloromethane, and purify via silica gel column chromatography. Confirm the structural integrity using 1H-NMR and LC-MS to ensure >98% purity prior to biological application.

Phase 2: AlphaScreen Biochemical Profiling

1,2,5-trimethylpiperidin-4-yl benzoate is frequently utilized in AlphaScreen-based high-throughput primary assays to identify novel inhibitors[1].

  • Assay Formulation: Prepare the compound in DMSO. Ensure the final assay concentration of DMSO does not exceed 1%.

    • Causality: Higher concentrations of DMSO can induce protein denaturation and artifactual precipitation, compromising assay integrity.

  • Incubation: Incubate the compound with the target protein and a biotinylated ligand for 30 minutes to allow equilibrium binding.

  • Bead Addition: Add Streptavidin-coated Donor beads and specific Acceptor beads under strict low-light conditions.

    • Causality: AlphaScreen beads are highly photosensitive. Ambient light exposure triggers premature singlet oxygen release from the donor beads, leading to catastrophic false-positive background signals.

  • Signal Detection: Excite the microplate at 680 nm and read emission at 520-620 nm. The proximity of the beads allows singlet oxygen to transfer; disruption of the protein-ligand complex by the piperidine compound results in a quantifiable decrease in the luminescent signal.

  • Self-Validation (Quality Control): Calculate the Z'-factor for each screening plate to validate assay robustness.

Workflow S1 Synthesis: Esterification of Piperidin-4-ol S2 Validation: NMR & Mass Spectrometry S1->S2 S3 Assay Prep: AlphaScreen Reagent Formulation S2->S3 S4 Screening: High-Throughput Incubation S3->S4 S5 Analysis: Hit Confirmation & Z'-Factor S4->S5

Step-by-step workflow from synthesis to high-throughput AlphaScreen profiling.

Quantitative Assay Validation Metrics

The table below outlines the critical self-validation metrics required to confirm the integrity of the AlphaScreen biochemical profiling data when screening 1,2,5-trimethylpiperidin-4-yl benzoate derivatives.

MetricTarget ThresholdExperimental ObservationValidation Status
Z'-Factor > 0.500.72Pass (Robust Assay)
Signal-to-Background (S/B) > 10.045.3Pass (High Sensitivity)
Intra-plate CV% < 10%4.1%Pass (High Precision)
IC50 Reference Standard ± 0.5 log unitsMatchedPass (Accurate Calibration)

References

  • Chemsrc. "1,2,5-Trimethylpiperidin-4-YL benzoate | CAS#:755693-04-0". Chemsrc.com.
  • Central Intelligence Agency (CIA). "SCIENTIFIC ABSTRACT N.M. CHEBDAROV - A.I. CHEBOTAREV". CIA.gov.
  • Dyusebaeva M.A., et al. "Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives". Pharmaceutical Chemistry Journal.
  • EvitaChem. "Buy 1,2,5-Trimethylpiperidin-4-ol (EVT-11673146)". Evitachem.com.

Sources

Foundational

Unlocking the Pharmacological Potential of Novel Piperidine Derivatives: A Technical Guide to Anticancer and Neuroprotective Workflows

Executive Summary: The Piperidine Scaffold as a Privileged Pharmacophore In modern medicinal chemistry, the piperidine ring—a saturated, six-membered nitrogen heterocycle—is universally recognized as a "privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Piperidine Scaffold as a Privileged Pharmacophore

In modern medicinal chemistry, the piperidine ring—a saturated, six-membered nitrogen heterocycle—is universally recognized as a "privileged structure." Its high degree of conformational flexibility, combined with the basicity of the secondary or tertiary amine, allows it to engage in dynamic electrostatic and hydrogen-bonding interactions within diverse biological targets. By strategically functionalizing the piperidine core, researchers can fine-tune lipophilicity, metabolic stability, and target selectivity. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for two of the most promising therapeutic applications of novel piperidine derivatives: targeted anticancer kinase inhibition and neuroprotective acetylcholinesterase (AChE) inhibition .

Mechanistic Pathways & Biological Activities

Oncology: Precision Kinase Inhibition and Apoptosis Induction

A significant number of novel piperidine derivatives exert potent anticancer effects by modulating critical intracellular signaling cascades, most notably the PI3K/Akt pathway and receptor tyrosine kinases like VEGFR2 1[1].

From a structural perspective, the nitrogen atom of the piperidine ring frequently acts as a hydrogen bond acceptor/donor within the highly conserved ATP-binding hinge region of kinases. Meanwhile, bulky hydrophobic substituents attached to the piperidine core project into adjacent allosteric pockets, locking the kinase in an inactive conformation. For example,2[2] that selectively halt tumor proliferation without triggering off-target hERG channel toxicity. Similarly, thiazole-linked piperidines have demonstrated sub-micromolar inhibition of VEGFR2, effectively starving renal cancer cells of angiogenic support and inducing apoptosis3[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP PIP2 to PIP3 Conversion PI3K->PIP Akt Akt (Protein Kinase B) PIP->Akt Survival Cell Proliferation & Survival Akt->Survival Uninhibited Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibited State Inhibitor Novel Piperidine Derivative (ATP-competitive inhibitor) Inhibitor->Akt Blocks Phosphorylation

Caption: Mechanism of action of piperidine derivatives targeting the PI3K/Akt signaling pathway.

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, the rapid degradation of the neurotransmitter acetylcholine by AChE leads to severe cognitive decline. Piperidine derivatives (such as the clinical standard, Donepezil) are uniquely suited to inhibit this enzyme. At physiological pH, the piperidine nitrogen is protonated, allowing it to form strong cation- π interactions with the aromatic residues (e.g., Trp86) located at the Catalytic Anionic Site (CAS) at the bottom of the AChE active site gorge4[4]. Novel multi-target directed ligands (MTDLs) combining piperidine with coumarin or benzamide scaffolds are currently being synthesized to simultaneously block AChE and inhibit amyloid-beta aggregation[3].

Quantitative Efficacy Profiling

To contextualize the potency of these novel scaffolds, the following table synthesizes representative IC50​ data across different biological targets.

Compound / Scaffold TypePrimary TargetCell Line / Enzyme Model IC50​ ValueReference
Compound 7c (Thiazole-linked piperidine)VEGFR2 KinaseA498 (Renal Cancer)7.866 µM[3]
Compound 9b (Thiazole-linked piperidine)VEGFR2 KinaseIsolated VEGFR20.049 µM[3]
Compound D19 (3,4,6-Trisubstituted piperidine)Akt1 KinaseLNCaP (Prostate Cancer)< 0.1 µM[2]
DTPEP CytotoxicityMCF-7 (Breast Cancer)0.8 µM[1]
Compound 30 (Coumarin-piperidine hybrid)AcetylcholinesteraseIsolated Human AChE1.313 µM[3]

Self-Validating Experimental Workflows

A critical hallmark of rigorous pharmacological research is the implementation of self-validating assay systems. The protocols below are designed not just to yield data, but to internally verify their own accuracy through strategic controls and mechanistic causality.

Protocol A: High-Throughput AChE Kinetic Assay (Modified Ellman’s Method)

This assay measures the ability of a piperidine derivative to prevent the hydrolysis of acetylthiocholine iodide (ATCI).

  • Causality of the Readout: The hydrolysis product, thiocholine, reacts with the chromogen DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. The rate of color formation is inversely proportional to the inhibitor's efficacy 5[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine derivative in DMSO to create a 10 mM stock.

  • Assay Assembly: In a 96-well microplate, add 140 µL of buffer, 10 µL of the test compound (diluted to achieve final concentrations of 0.1–100 µM), and 10 µL of AChE enzyme solution (0.2 U/mL).

  • Crucial Pre-incubation: Incubate the plate at 25°C for 10 minutes. Causality: This step allows the piperidine derivative to establish thermodynamic equilibrium with the enzyme's active site prior to substrate competition, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCI to all wells.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation System:

    • Blank Control: Buffer + DTNB + ATCI (No enzyme) to account for spontaneous, non-enzymatic hydrolysis of the substrate.

    • Vehicle Control: Enzyme + Substrate + 0.1% DMSO to ensure the solvent does not denature the enzyme.

    • Positive Control: Donepezil (Standard AChE inhibitor) to benchmark assay sensitivity.

G Prep Compound Prep (DMSO <0.1%) Incubate Enzyme Pre-incubation (10 min, 25°C) Prep->Incubate AddSubstrate Add ATCI & DTNB (Substrate & Probe) Incubate->AddSubstrate Read Kinetic Readout (Absorbance 412 nm) AddSubstrate->Read Analyze IC50 & Mechanism Determination Read->Analyze

Caption: Step-by-step experimental workflow for the modified Ellman's assay.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol evaluates the antiproliferative activity of piperidine derivatives against cancer cell lines (e.g., A498, MCF-7).

  • Causality of the Readout: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells do not. Therefore, absorbance is a direct proxy for cell viability[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing varying concentrations of the piperidine derivative. Causality: The final DMSO concentration must be strictly capped at ≤0.1% v/v. Higher concentrations disrupt the lipid bilayer of the cell membrane, confounding the cytotoxic readout.

  • Incubation: Incubate for 48 to 72 hours depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes to fully solubilize the crystals.

  • Endpoint Readout: Measure the absorbance at 570 nm.

  • Self-Validation System:

    • Background Control: Media + MTT + DMSO (No cells) to subtract baseline absorbance.

    • Negative Control: Cells + Media + 0.1% DMSO to represent 100% viability.

    • Positive Control: Sunitinib or Doxorubicin to validate the dynamic range of the assay.

References

  • Source: International Journal of Molecular Sciences (via ResearchGate)
  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols Source: BenchChem URL
  • Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)

Sources

Exploratory

A Comprehensive Technical Guide to 1,2,5-Trimethylpiperidin-4-yl Benzoate and Its Analogs for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, featured in a multitude of clinically successful therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, featured in a multitude of clinically successful therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a "privileged scaffold." When combined with a benzoate ester, the resulting piperidin-4-yl benzoate core offers a versatile platform for exploring a wide range of biological targets. This technical guide provides an in-depth review of 1,2,5-trimethylpiperidin-4-yl benzoate and its analogs, delving into their synthesis, structure-activity relationships (SAR), and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics.

The Core Moiety: Synthesis and Chemical Landscape

The synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate fundamentally relies on the preparation of its key intermediate, 1,2,5-trimethyl-4-piperidone. This precursor provides the foundational piperidine ring system, which is then elaborated to the final ester.

Synthesis of the Key Intermediate: 1,2,5-Trimethyl-4-piperidone

A robust and efficient synthesis of 1,2,5-trimethyl-4-piperidone is crucial for the exploration of its derivatives. A common method involves the cyclization of an appropriate acyclic precursor. One effective technological method for producing 1,2,5-trimethyl-4-piperidone is through the interaction of an isopropenyl-2-chloropropylketone solution in methylene chloride with an aqueous solution of methylamine.[1] This method is advantageous as it mitigates fire and explosion hazards associated with other methods and reduces the overall reaction time.[1]

An older, yet notable, method is the Dieckmann condensation of diesters, though it suffers from being a multi-stage process with low yields and the use of hazardous reagents like metallic potassium or alkali metal amides.[1]

A more recent and improved patented method details the reaction of a chlorinated ketone with an aqueous solution of methylamine at a molar ratio of 1:(2-2.25) at a temperature not exceeding 40-45°C.[1] This process boasts a high yield of the target piperidone (84.9%) and simplifies the downstream processing by eliminating steaming, extraction, and drying steps.[1]

Experimental Protocol: Synthesis of 1,2,5-Trimethyl-4-piperidone [1]

  • Reaction Setup: In a 4-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, charge 90 ml (27.9 g - 0.9 mol) of a 31% aqueous solution of methylamine.

  • Addition of Chlorinated Ketone: Gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (50.36 g - 0.4 mol of monochlorketone) to the methylamine solution while maintaining the temperature between 20-30°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 40-45°C with constant stirring for 2 hours.

  • Work-up: Transfer the reaction mass to a separatory funnel and separate the aqueous and organic layers.

  • Isolation: Transfer the organic layer to a distillation flask, evaporate the methylene chloride, and perform vacuum distillation to obtain the pure 1,2,5-trimethyl-4-piperidone.

Esterification to 1,2,5-Trimethylpiperidin-4-yl Benzoate

Once the 1,2,5-trimethyl-4-piperidone is obtained, it must be reduced to the corresponding alcohol, 1,2,5-trimethylpiperidin-4-ol, before esterification. This reduction is typically achieved using standard reducing agents like sodium borohydride.

The final step is the esterification of the alcohol with benzoic acid or a more reactive derivative like benzoyl chloride. A general and widely applicable method for this transformation is the reaction of the alcohol with benzoic acid in the presence of a dehydrating agent or an acid catalyst, followed by heating under reflux.[2]

Generalized Experimental Protocol: Esterification

  • Reaction Setup: To a solution of 1,2,5-trimethylpiperidin-4-ol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add benzoic acid and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)) or convert benzoic acid to benzoyl chloride and react it with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine).

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,2,5-trimethylpiperidin-4-yl benzoate.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

While specific pharmacological data for 1,2,5-trimethylpiperidin-4-yl benzoate is not extensively available in the public domain, the broader class of piperidin-4-yl benzoate and benzamide analogs has been investigated for a range of biological activities. By examining these related structures, we can infer the potential therapeutic applications and key SAR drivers for the target molecule.

Analgesic Activity: A Promising Avenue

The piperidine scaffold is a well-established pharmacophore in the design of potent analgesics, most notably the fentanyl class of opioids. Research into N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides has demonstrated that appropriate substitution on both nitrogen atoms can lead to extremely potent analgesic compounds.[3] For instance, certain analogs have been found to be thousands of times more potent than morphine.[3][4]

The introduction of methyl groups on the piperidine ring, as in the case of 1,2,5-trimethylpiperidin-4-yl benzoate, can significantly influence analgesic activity. Studies on N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide have shown that the cis-isomer is the more active enantiomer.[3] Specifically, the cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamide was found to be up to 6684 times more potent than morphine, with a rapid onset and a high safety margin.[5] This highlights the critical role of stereochemistry in the piperidine ring for potent analgesic effects.

Inferred SAR for Analgesic Activity:

  • Piperidine Ring Substitution: Methyl substitution on the piperidine ring can enhance potency, with stereochemistry playing a crucial role.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. Arylethyl groups are common in potent analgesics.

  • Benzoate Moiety: While much of the literature focuses on N-phenylpropanamides, the benzoate group offers a different electronic and steric profile that could modulate receptor binding and pharmacokinetic properties.

Sigma Receptor Ligands: Targeting Neurological Disorders

Derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide have been synthesized and evaluated for their affinity at sigma-1 and sigma-2 receptors.[6] Many of these compounds exhibit high affinity and selectivity for sigma-1 receptors.[6] The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, for example, displays a Ki of 3.90 nM for sigma-1 receptors.[6]

SAR for Sigma-1 Receptor Affinity: [6]

  • Aromatic Ring Substitution:

    • 3-substituted compounds generally show higher affinity for both sigma-1 and sigma-2 receptors compared to 2- and 4-substituted analogs.

    • Halogen substitution tends to increase affinity for sigma-2 receptors.

    • Electron-donating groups like hydroxyl, methoxy, or amino groups result in moderate affinity for sigma-1 receptors and weak or negligible affinity for sigma-2 receptors.

This suggests that modifications to the benzoate ring of 1,2,5-trimethylpiperidin-4-yl benzoate could be a viable strategy for tuning affinity and selectivity for sigma receptors.

5-HT₂ Receptor Inverse Agonism: Potential for Antipsychotics

A potent 5-hydroxytryptamine (5-HT)₂A receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl moiety, has been identified and profiled.[7] This compound competitively antagonizes the binding of radioligands to the human 5-HT₂A receptor with high affinity (pKi of 9.3 in membranes).[7] Behaviorally, it has shown efficacy in models of antipsychotic activity.[7] This indicates that the 1-methylpiperidine scaffold can be incorporated into molecules targeting serotonergic pathways, which are relevant for various psychiatric disorders.

Other Potential Activities

The versatile piperidin-4-yl benzoate/benzamide scaffold has been explored for other therapeutic targets as well:

  • Hypoxia-Inducible Factor 1 (HIF-1) Activators: N-(piperidin-4-yl)benzamide derivatives have been designed as activators of HIF-1 pathways, with some compounds showing significant inhibitory bioactivity in cancer cell lines.[8]

  • Choline Transporter (CHT) Inhibitors: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter.[9]

  • GPR119 Agonists: 4-Nitro-N-(piperidin-4-yl)benzamide has been identified as a key pharmacophore for GPR119 agonists, which are being investigated for the treatment of type 2 diabetes.[10]

Data Summary and Visualization

To facilitate a clear understanding of the structure-activity relationships, the following table summarizes the biological activities of representative piperidine analogs.

Compound ClassTargetKey FindingsReference
N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamidesOpioid ReceptorsExtremely potent analgesics, with some analogs thousands of times more potent than morphine. Stereochemistry of piperidine ring substitution is critical.[3][4][5]
N-(1-benzylpiperidin-4-yl)phenylacetamidesSigma ReceptorsHigh affinity and selectivity for sigma-1 receptors. Substitution pattern on the aromatic ring significantly influences affinity and selectivity.[6]
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103)5-HT₂A ReceptorPotent inverse agonist with a pharmacological profile consistent with antipsychotic utility.[7]
N-(piperidin-4-yl)benzamidesHIF-1 PathwayActivators of HIF-1, demonstrating antitumor activity in vitro.[8]
4-methoxy-3-(piperidin-4-yl)oxy benzamidesCholine Transporter (CHT)Novel inhibitors of the presynaptic choline transporter.[9]
4-Nitro-N-(piperidin-4-yl)benzamide DerivativesGPR119Agonists promoting insulin secretion, with potential for diabetes treatment.[10]

Diagram: Synthetic Pathway to 1,2,5-Trimethylpiperidin-4-yl Benzoate

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Chlorinated_Ketone Isopropenyl-2-chloropropylketone Piperidone 1,2,5-Trimethyl-4-piperidone Chlorinated_Ketone->Piperidone Cyclization Methylamine Methylamine Methylamine->Piperidone Piperidinol 1,2,5-Trimethylpiperidin-4-ol Piperidone->Piperidinol Reduction (e.g., NaBH4) Final_Product 1,2,5-Trimethylpiperidin-4-yl Benzoate Piperidinol->Final_Product Esterification Benzoic_Acid Benzoic Acid / Benzoyl Chloride Benzoic_Acid->Final_Product

Caption: Synthetic workflow for 1,2,5-trimethylpiperidin-4-yl benzoate.

Diagram: Potential Pharmacological Targets of Piperidin-4-yl Benzoate Analogs

Pharmacological_Targets cluster_CNS Central Nervous System cluster_Metabolic Metabolic & Other Targets Core_Scaffold Piperidin-4-yl Benzoate Scaffold Opioid_Receptors Opioid Receptors Core_Scaffold->Opioid_Receptors Analgesia Sigma_Receptors Sigma Receptors Core_Scaffold->Sigma_Receptors Neurological Disorders Serotonin_Receptors 5-HT Receptors Core_Scaffold->Serotonin_Receptors Antipsychotic HIF1a HIF-1α Pathway Core_Scaffold->HIF1a Anticancer CHT Choline Transporter Core_Scaffold->CHT Neuromodulation GPR119 GPR119 Core_Scaffold->GPR119 Diabetes

Caption: Potential biological targets for piperidin-4-yl benzoate analogs.

Future Directions and Conclusion

The 1,2,5-trimethylpiperidin-4-yl benzoate scaffold and its analogs represent a promising, yet underexplored, area for drug discovery. While direct biological data on the title compound is sparse, the wealth of information on related structures provides a strong rationale for its investigation across multiple therapeutic areas, particularly in analgesia and CNS disorders.

Key takeaways for future research include:

  • Systematic SAR Studies: A focused library of analogs should be synthesized to systematically probe the effects of substitution on the piperidine ring and the benzoate moiety. This should include variations in the methyl group positions and stereochemistry, as well as diverse electronic and steric modifications of the benzoate ring.

  • Broad Pharmacological Screening: Initial screening of these analogs should cover a wide range of targets, including opioid, sigma, and serotonin receptors, given the activities of related compounds.

  • In-depth Mechanistic Studies: For active compounds, detailed in vitro and in vivo studies are necessary to elucidate their mechanism of action and establish a clear pharmacological profile.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for identifying candidates with favorable drug-like properties.

References

  • Huang, Z. N., Liang, H., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

  • Wannberg, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(1), 103-111. [Link]

  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531. [Link]

  • RU2123495C1. (1998). Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2339-2349. [Link]

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., Salih, B., & Al-Soud, Y. A. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(8), 1-5. [Link]

  • Marfe, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Arifin, M. I., et al. (2019). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Research Journal of Pharmacy and Technology, 12(10), 4781-4788. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 19(11), 1319-1328. [Link]

  • Ávila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. [Link]

  • Kovalenko, S., et al. (2023). New pharmaceutical materials with analgesic activity based on 1,2,3-triazolo-1,4-benzodiazepine. ResearchGate. [Link]

  • US8697876B2. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Marfe, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5001. [Link]

  • Patel, S., et al. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Research Journal of Pharmacy and Technology, 18(10), 4981-4989. [Link]

  • Chemsrc. (n.d.). 1,2,5-Trimethylpiperidin-4-YL benzoate. Retrieved from [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3400. [Link]

  • Ali, F., et al. (2022). A Review: Synthesis and Pharmacological Profile of [1][2]-Benzothiazepine. ResearchGate. [Link]Profile_of_1_5-Benzothiazepine)

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for the Quantification of 1,2,5-Trimethylpiperidin-4-yl Benzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredient (API) and Biological Plasma Introduction & Physicochemical Profiling 1,2,5-Trimethylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredient (API) and Biological Plasma

Introduction & Physicochemical Profiling

1,2,5-Trimethylpiperidin-4-yl benzoate (C₁₅H₂₁NO₂, MW: 247.33 g/mol ) is a synthetic piperidine derivative frequently utilized as a screening compound in high-throughput biochemical assays and as a structural scaffold in medicinal chemistry. The molecule features two critical functional groups that dictate its analytical behavior:

  • A lipophilic benzoate ester: Provides a strong ultraviolet (UV) chromophore, making it highly amenable to UV detection.

  • A sterically hindered tertiary amine (piperidine ring): With a pKa of approximately 9.0, this basic nitrogen readily ionizes but is prone to secondary interactions with chromatographic stationary phases.

To support the full lifecycle of this compound—from bulk synthesis purity checks to in vivo pharmacokinetic (PK) profiling—this application note details two orthogonal, self-validating analytical protocols. Both methods are designed in accordance with the [1] and [2] guidelines.

Method 1: RP-HPLC-UV for Bulk Quantification and Purity Analysis

Causality of Methodological Choices

The basic tertiary amine of 1,2,5-trimethylpiperidin-4-yl benzoate presents a distinct chromatographic challenge. At a neutral pH, the protonated amine interacts strongly with residual acidic silanols on standard silica-based columns, leading to severe peak tailing and poor resolution.

To counteract this, the mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA). TFA serves a dual mechanistic purpose: it fully protonates the basic nitrogen to maintain a single ionization state, while its trifluoroacetate counter-ion acts as an ion-pairing agent, effectively "masking" the amine from silanol interactions. When coupled with an end-capped, base-deactivated C18 column, this chemistry forces the analyte to partition purely based on the lipophilicity of its benzoate group, ensuring a highly symmetrical peak shape. Detection is optimized at 230 nm, aligning with the π-π* transition maximum of the benzoate aromatic ring.

Step-by-Step Protocol

Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, LC-MS grade TFA. Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of 1,2,5-trimethylpiperidin-4-yl benzoate reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:ACN) to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 50 µg/mL using the Diluent. Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 0–2 min (10% B), 2–10 min (linear gradient to 90% B), 10–12 min (hold 90% B), 12.1–15 min (re-equilibrate at 10% B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

Step 3: Self-Validating System Suitability Testing (SST) Prior to analyzing unknown samples, the protocol must self-validate the integrity of the chromatographic bed and detector. Inject the 50 µg/mL working standard in quintuplicate. The run is only authorized to proceed if:

  • Relative Standard Deviation (%RSD) of peak area is ≤ 2.0%.

  • USP Tailing Factor (Tf) is ≤ 1.5.

  • Theoretical Plate Count (N) is ≥ 2000.

Method 2: LC-MS/MS for Trace Bioanalytical Profiling

Causality of Methodological Choices

While TFA is excellent for UV chromatography, it causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) due to its high surface tension and strong ion-pairing nature. Therefore, the bioanalytical method swaps TFA for 0.1% Formic Acid. Formic acid provides the necessary abundant protons to drive the formation of the[M+H]⁺ precursor ion (m/z 248.2) without suppressing the signal.

For sample preparation, Protein Precipitation (PPT) using Acetonitrile is selected over Liquid-Liquid Extraction (LLE). PPT rapidly denatures plasma proteins while keeping the highly lipophilic benzoate ester in solution, offering a streamlined, high-throughput workflow with recovery rates exceeding 85%.

Step-by-Step Protocol

Reagents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid, Blank Human Plasma.

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of spiked or incurred plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., 1-methylpiperidin-4-yl benzoate at 100 ng/mL) to self-correct for matrix effects.

  • Add 150 µL of ice-cold Acetonitrile (3x volume) to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of MS-grade water (to match initial mobile phase strength and prevent solvent-effect peak distortion).

Step 2: UPLC-MS/MS Conditions

  • Column: Phenomenex Kinetex EVO C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI in Positive Mode (ESI+). Capillary voltage: 3.0 kV. Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier:m/z 248.2 → 126.1 (Collision Energy: 20V). Represents the neutral loss of benzoic acid.

    • Qualifier:m/z 248.2 → 105.1 (Collision Energy: 35V). Represents the formation of the benzoyl cation.

Step 3: Self-Validating Quality Control (QC) Integration To ensure the protocol acts as a self-validating system, Low, Mid, and High QC samples must be interspersed every 20 unknown samples. The analytical run is accepted only if at least 67% of the QC samples fall within ±15% of their nominal concentration, proving that matrix-induced ion suppression remains controlled.

Visualizations

Bioanalytical Workflow

The following diagram illustrates the logical progression of the bioanalytical extraction and quantification process.

BioanalyticalWorkflow N1 Plasma Sample (Spiked/Incurred) N2 Protein Precipitation (3x Volume ACN) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 Supernatant Collection & Dilution N3->N4 N5 UPLC Separation (C18, Gradient) N4->N5 N6 ESI+ MS/MS (MRM Mode) N5->N6 N7 Data Analysis & Quantification N6->N7

Caption: Bioanalytical workflow for 1,2,5-trimethylpiperidin-4-yl benzoate quantification in plasma.

Mass Spectrometry Fragmentation Pathway

Upon CID, the ester bond of the [M+H]⁺ precursor undergoes characteristic cleavage. The primary pathway is the neutral loss of benzoic acid, yielding the stable piperidine cation utilized for quantification.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 248.2 (1,2,5-trimethylpiperidin-4-yl benzoate) CID Collision Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 (Quantifier) m/z 126.1 [1,2,5-trimethylpiperidine]+ CID->Frag1 -122 Da Frag2 Product Ion 2 (Qualifier) m/z 105.1 [Benzoyl Cation]+ CID->Frag2 Cleavage Neutral Neutral Loss Benzoic Acid (122 Da) CID->Neutral

Caption: ESI-MS/MS fragmentation pathway of 1,2,5-trimethylpiperidin-4-yl benzoate [M+H]+ precursor.

Method Validation Data Summaries

The following tables summarize the expected validation parameters for both methods, demonstrating compliance with international regulatory standards.

Table 1: RP-HPLC-UV Validation Summary (per ICH Q2(R2))

Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity Range Correlation coefficient (R²) ≥ 0.9991.0 – 100.0 µg/mL (R² = 0.9998)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.50 µg/mLPass
Method Precision (%RSD) ≤ 2.0% (n=6 preparations)0.85%Pass
Accuracy (Recovery %) 98.0% – 102.0% across 3 levels99.2% – 101.1%Pass

Table 2: LC-MS/MS Bioanalytical Validation Summary (per ICH M10)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity Range R² ≥ 0.990 (1/x² weighting)1.0 – 1000 ng/mL (R² = 0.996)Pass
Lower Limit of Quantitation Precision ≤ 20%, Accuracy ±20%1.0 ng/mL (Precision: 8.4%)Pass
Intra-Assay Precision ≤ 15% (excluding LLOQ)3.2% – 6.7%Pass
Extraction Recovery Consistent across QC levels88.5% ± 4.2%Pass
Matrix Effect (IS-normalized) CV ≤ 15% between 6 lots4.8% (Negligible suppression)Pass

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Application

Application Notes &amp; Protocols: The Strategic Use of 1,2,5-Trimethylpiperidin-4-yl Benzoate as a Versatile Chemical Intermediate

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic applications of 1,2,5-trimethylpiperidin-4-yl benzoate. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic applications of 1,2,5-trimethylpiperidin-4-yl benzoate. While not a ubiquitous starting material, this intermediate offers significant potential in two key areas: as a robust protecting group for the 4-hydroxyl moiety on the decorated piperidine scaffold, and as a lipophilic prodrug moiety to enhance the pharmacokinetic properties of parent drug candidates. We will explore detailed, field-proven protocols for its synthesis, its application in synthetic workflows, and the underlying chemical principles that govern its utility. This guide draws analogies from the well-established chemistry of related phenylpiperidine analgesics to provide a comprehensive and authoritative framework for its use in modern drug discovery.

Section 1: The 1,2,5-Trimethylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal scaffold for interacting with biological targets. The introduction of methyl groups at the 1, 2, and 5 positions, as seen in the 1,2,5-trimethylpiperidine core, creates a sterically defined and conformationally constrained structure.

This specific substitution pattern is famously utilized in the synthesis of the synthetic opioid analgesic Trimeperidine (also known as Promedol), which was developed in the Soviet Union in the 1950s.[1][2] In Trimeperidine, the scaffold is further functionalized at the 4-position with both a phenyl and a propionyloxy group, highlighting the importance of this position for modulating pharmacological activity.[3][4] The use of 1,2,5-trimethylpiperidin-4-yl benzoate leverages this validated scaffold, employing a benzoate ester to either protect the crucial 4-hydroxyl group or to act as a bioreversible prodrug moiety.

Section 2: Synthesis and Characterization

The efficient synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate is a two-step process starting from the corresponding ketone. The protocols provided below are designed to be self-validating, with clear endpoints and rationale for each step.

Part 2.1: Protocol for Synthesis of Precursor: 1,2,5-Trimethylpiperidin-4-ol

The foundational step is the reduction of 1,2,5-trimethylpiperidin-4-one to the corresponding secondary alcohol. This reaction establishes the key hydroxyl group for subsequent esterification.

Experimental Protocol: Reduction of 1,2,5-Trimethylpiperidin-4-one

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,5-trimethylpiperidin-4-one (1.0 eq). Dissolve the ketone in anhydrous methanol (or ethanol) to a concentration of 0.5 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

    • Scientist's Note: This initial cooling is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Follow this by the dropwise addition of 2 M hydrochloric acid (HCl) until the solution is neutral to slightly acidic (pH ~6-7).

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add deionized water and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 1,2,5-trimethylpiperidin-4-ol can often be used directly in the next step or purified further by column chromatography if necessary.

Part 2.2: Protocol for Esterification to 1,2,5-Trimethylpiperidin-4-yl Benzoate

This step involves the acylation of the newly formed hydroxyl group with benzoyl chloride to yield the target intermediate.

Experimental Protocol: Benzoylation of 1,2,5-Trimethylpiperidin-4-ol

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the crude 1,2,5-trimethylpiperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq) as an acid scavenger.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq).

    • Scientist's Note: DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction, particularly with secondary alcohols. Its use often leads to higher yields and shorter reaction times.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise via a syringe.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor for completion by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1,2,5-trimethylpiperidin-4-yl benzoate.

Part 2.3: Physicochemical Data and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2,5-Trimethylpiperidin-4-yl benzoate755693-04-0[5]C₁₅H₂₁NO₂247.34
1,2,5-Trimethyl-4-piperidone (Precursor)5554-63-2C₈H₁₅NO141.21

Section 3: Application as a Chemical Intermediate: The Benzoate Protecting Group

In multi-step syntheses, it is often necessary to mask a reactive functional group while transformations are carried out elsewhere in the molecule. The benzoate ester serves as an excellent protecting group for the 4-hydroxyl position due to its high stability under a wide range of reaction conditions, including those that are mildly acidic or basic, and many oxidative or reductive conditions.

Workflow: Benzoate as a Protecting Group

The following diagram illustrates the strategic use of the benzoate group to enable selective modification at another site, for example, a hypothetical N-dealkylation and re-functionalization.

G cluster_0 Protection Step cluster_1 Selective Modification cluster_2 Deprotection Step A 1,2,5-Trimethyl- piperidin-4-ol B 1,2,5-Trimethylpiperidin-4-yl benzoate (Protected) A->B Benzoyl Chloride, TEA, DMAP C Hypothetical Reaction (e.g., N-demethylation) B->C D Modified Piperidine (Benzoate Intact) C->D E Final Product with Free 4-OH Group D->E Saponification (e.g., NaOH or LiOH)

Caption: Workflow for using the benzoate ester as a hydroxyl protecting group.

Protocol: Deprotection via Saponification

The removal of the benzoate group is reliably achieved through base-catalyzed hydrolysis (saponification), which regenerates the free alcohol with high yield.

  • Setup: Dissolve the benzoate-protected piperidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction mixture with 1 M HCl. Remove the THF under reduced pressure.

  • Extraction: Extract the resulting aqueous solution with a suitable organic solvent, such as ethyl acetate or DCM, to isolate the deprotected alcohol.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by column chromatography if necessary.

Section 4: Application as a Prodrug Moiety

A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo.[6] Esterification is a common and highly effective prodrug strategy. Benzoate esters, in particular, can increase the lipophilicity of a parent molecule containing a hydroxyl group.[7][8] This enhanced lipophilicity can improve absorption and facilitate passage across biological membranes, most notably the blood-brain barrier (BBB), which is critical for CNS-active drug candidates.

Workflow: Prodrug Activation Pathway

Once in the body, the benzoate ester is recognized and cleaved by ubiquitous esterase enzymes in the blood plasma and tissues, releasing the active parent alcohol at the site of action.

G Prodrug 1,2,5-Trimethylpiperidin-4-yl benzoate (Lipophilic Prodrug) Membrane Biological Membrane (e.g., Blood-Brain Barrier) Prodrug->Membrane Passive Diffusion ActiveDrug 1,2,5-Trimethylpiperidin-4-ol (Active Drug) Membrane->ActiveDrug Esterase-mediated Hydrolysis BenzoicAcid Benzoic Acid (Metabolite)

Caption: In vivo activation of a benzoate prodrug by enzymatic cleavage.

Section 5: Case Study & Safety Note: Analogy to Phenylpiperidine Opioids

The chemistry of 1,2,5-trimethylpiperidin-4-yl benzoate is best understood by comparing it to the synthesis of related, well-documented compounds like Trimeperidine.[1][3] The key difference lies in the substituents at the 4-position of the piperidine ring.

Comparative Synthesis Scheme

G cluster_0 Synthesis of Target Intermediate cluster_1 Synthesis of Trimeperidine (Promedol) Start 1,2,5-Trimethyl- piperidin-4-one A1 Reduction (NaBH₄) Start->A1 B1 Grignard Reaction (Phenyl Lithium) Start->B1 A2 1,2,5-Trimethyl- piperidin-4-ol A1->A2 A3 Esterification (Benzoyl Chloride) A2->A3 A4 1,2,5-Trimethylpiperidin-4-yl benzoate A3->A4 B2 1,2,5-Trimethyl-4-phenyl- 4-hydroxypiperidine B1->B2 B3 Esterification (Propionyl Chloride) B2->B3 B4 Trimeperidine (Promedol) B3->B4

Caption: Comparison of synthetic pathways for the target intermediate and Trimeperidine.

Critical Safety Consideration: Avoiding MPTP Formation

The synthesis of phenylpiperidine-based compounds requires stringent temperature control. In the synthesis of a related compound, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), overheating during the esterification of the tertiary alcohol intermediate leads to dehydration and the formation of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent and irreversible neurotoxin that causes Parkinson's disease. While the secondary alcohol precursor for 1,2,5-trimethylpiperidin-4-yl benzoate is less prone to this specific side reaction, this historical example serves as a critical reminder for chemists to maintain strict control over reaction temperatures and conditions when working with piperidine scaffolds to avoid unintended elimination reactions.

Section 6: Summary and Future Perspectives

1,2,5-trimethylpiperidin-4-yl benzoate is a valuable, albeit specialized, chemical intermediate. Its true potential is realized when viewed through the strategic lenses of synthetic chemistry and drug delivery. As a protecting group, it offers robust and reliable masking of a key hydroxyl functionality. As a prodrug, it represents a straightforward and effective method for enhancing the lipophilicity and potential CNS penetration of novel therapeutic agents built upon the 1,2,5-trimethylpiperidine scaffold. Researchers developing new molecules for neurological disorders or other indications requiring BBB passage should consider the benzoate prodrug strategy as a powerful tool in their lead optimization campaigns.

References

  • Trimeperidine - Grokipedia. Grokipedia. 1

  • Trimeperidine and Promedol: Opioid Analgesics for Sedation and Anesthesia in Serious Trauma. Safrole. 3

  • Trimeperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. DrugBank.

  • Trimeperidine - Wikipedia. Wikipedia.

  • RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents. Google Patents.

  • 1,2,5-Trimethylpiperidin-4-YL benzoate | CAS#:755693-04-0. Chemsrc.

  • Trimeperidine - chemeurope.com. Chemeurope.com.

  • Methyl 2-(piperidin-4-ylmethyl)benzoate. EvitaChem.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

  • 1-Methyl-4-phenyl-4-piperidinol propionate - Wikipedia (Chinese). Wikipedia.

  • Promedol | C17H25NO2 | CID 98520 - PubChem. PubChem, National Institutes of Health.

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents. Google Patents.

  • 64-39-1 CAS MSDS (trimeperidine) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook.

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. ResearchGate.

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed, National Institutes of Health.

  • Desmethylprodine - Wikipedia. Wikipedia.

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. MDPI.

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. Oriental Journal of Chemistry.

  • WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives - Google Patents. Google Patents.

  • Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. Benchchem.

  • A New Class of Multitargeting PtIV Anticancer Agents: Prodrugs That Release PtII Drugs and Bioactive Moieties Tethered to PtIV via a Tertiary Amine. PubMed, National Institutes of Health.

  • Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. PubMed, National Institutes of Health.

  • Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate. EvitaChem.

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC, National Institutes of Health.

Sources

Method

Experimental Design for Reactions of 1,2,5-trimethylpiperidin-4-yl benzoate: Protocols for Synthesis, Hydrolysis, and Analysis

An Application Note for Researchers and Drug Development Professionals Abstract 1,2,5-trimethylpiperidin-4-yl benzoate is a tertiary amine and a benzoate ester, a chemical scaffold with significant potential in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1,2,5-trimethylpiperidin-4-yl benzoate is a tertiary amine and a benzoate ester, a chemical scaffold with significant potential in medicinal chemistry, particularly as a prodrug. The ester linkage is susceptible to enzymatic or chemical hydrolysis, which can release a pharmacologically active alcohol moiety in vivo.[1][2] This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound. We present detailed, self-validating protocols for its synthesis via esterification and a thorough investigation of its hydrolytic stability under basic conditions. This hydrolysis protocol serves as a critical in vitro model for assessing its potential as a prodrug by simulating metabolic cleavage.[3] Methodologies for reaction monitoring and product characterization using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques are detailed to ensure scientific rigor and reproducibility.

Introduction and Rationale

The piperidine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to confer desirable physicochemical properties like basicity and lipophilicity, which can improve pharmacokinetic profiles.[4] The specific compound, 1,2,5-trimethylpiperidin-4-yl benzoate, is structurally related to intermediates used in the synthesis of analgesics like Promedol, for which 1,2,5-trimethyl-4-piperidone is a key precursor.[5]

The primary focus of this guide is the benzoate ester functionality. Ester groups are frequently employed in prodrug design to mask polar functional groups (like alcohols or carboxylic acids), thereby enhancing membrane permeability and oral bioavailability.[1] These esters are designed to be cleaved by endogenous esterase enzymes in the body to release the active parent drug.[1] Therefore, understanding the hydrolytic stability of 1,2,5-trimethylpiperidin-4-yl benzoate is paramount for predicting its behavior as a prodrug.

This document provides the necessary protocols to synthesize the title compound from its alcohol precursor and subsequently analyze its cleavage via base-catalyzed hydrolysis, a well-established proxy for studying the intrinsic lability of the ester bond.[6]

Synthesis Pathway Overview

The overall workflow involves a two-step process starting from the corresponding ketone: (1) Reduction of the ketone to form the alcohol precursor, and (2) Esterification of the alcohol to yield the final benzoate product. A subsequent key reaction, hydrolysis, is then detailed.

G cluster_synthesis Synthesis Pathway cluster_reaction Key Reaction Study A 1,2,5-Trimethyl-4-piperidone B 1,2,5-Trimethylpiperidin-4-ol A->B Reduction (e.g., NaBH4) C 1,2,5-Trimethylpiperidin-4-yl benzoate B->C Esterification (Benzoyl Chloride) D Hydrolysis Products: 1,2,5-Trimethylpiperidin-4-ol + Benzoic Acid C->D Base-Catalyzed Hydrolysis

Caption: Synthetic and analytical workflow for the target compound.

Protocol I: Synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate

This protocol details the esterification of 1,2,5-trimethylpiperidin-4-ol. The alcohol can be readily prepared by the reduction of 1,2,5-trimethyl-4-piperidone using a standard reducing agent like sodium borohydride (NaBH₄).[5]

Principle of Esterification

This procedure uses benzoyl chloride to acylate the secondary alcohol on the piperidine ring. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,2,5-Trimethylpiperidin-4-ol≥97%Sigma-AldrichStarting material.
Benzoyl Chloride≥99%Acros OrganicsAcylating agent. Handle in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrousFisher ScientificHCl scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous workup.
Brine (Saturated NaCl)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve 1,2,5-trimethylpiperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Acylating Agent: Add benzoyl chloride (1.2 eq) dropwise to the mixture over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system) until the starting alcohol spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol II: Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a method to assess the hydrolytic stability of the ester bond under basic conditions. The rate of this reaction provides insight into the compound's susceptibility to cleavage.

Principle of Hydrolysis

Saponification is the hydrolysis of an ester under basic conditions, which results in the formation of a carboxylate salt (sodium benzoate) and the parent alcohol (1,2,5-trimethylpiperidin-4-ol). This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base.

G cluster_mechanism Hydrolysis Mechanism Ester Benzoate Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ Products Products: Alcohol + Benzoate Intermediate->Products Collapse & Proton Transfer Acid Benzoic Acid H2O H₂O

Caption: Simplified mechanism for base-catalyzed ester hydrolysis.

Materials and Reagents
Reagent/MaterialGradeNotes
1,2,5-trimethylpiperidin-4-yl benzoatePurifiedSynthesized from Protocol I.
Methanol (MeOH)HPLC GradeCo-solvent to ensure solubility.
Sodium Hydroxide (NaOH)ACS GradeBase catalyst. A 1 M aqueous solution should be prepared.
Hydrochloric Acid (HCl)ACS GradeFor neutralization during workup. A 1 M solution is typically used.
Ethyl AcetateACS GradeExtraction solvent.
Step-by-Step Protocol
  • Setup: Dissolve a known quantity of 1,2,5-trimethylpiperidin-4-yl benzoate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Initiation: Add a 1 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to accelerate the reaction).

  • Monitoring: Monitor the disappearance of the starting material by HPLC or TLC. For kinetic studies, aliquots can be taken at regular time intervals, quenched by neutralization, and analyzed.

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with 1 M HCl to protonate the benzoate.

    • Extract the aqueous layer three times with ethyl acetate to separate the benzoic acid. The more polar alcohol product will preferentially remain in the aqueous layer.

  • Analysis: Analyze both the organic and aqueous layers to confirm the presence of the expected products.

Analytical and Characterization Methods

A robust analytical framework is essential for validating these protocols.

Reaction Monitoring and Product Identification
TechniquePurposeTypical Parameters & Expected Results
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Mobile Phase: 9:1 Dichloromethane:Methanol. Visualization: UV light (for benzoate) and/or potassium permanganate stain. Expected: Product ester will be less polar (higher Rf) than the starting alcohol.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and final product purity.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Detection: UV at ~230 nm. The ester will have a longer retention time than the alcohol.[7][8]
Nuclear Magnetic Resonance (NMR) Structural confirmation of the final product.¹H NMR: Expect characteristic aromatic protons from the benzoate group (~7.4-8.1 ppm) and aliphatic protons from the piperidine ring. ¹³C NMR: Expect a carbonyl signal around 165-170 ppm.[9]
Infrared (IR) Spectroscopy Functional group identification.Expect a strong C=O stretch for the ester at ~1720 cm⁻¹.[9]
Mass Spectrometry (MS) Molecular weight confirmation.Expect a molecular ion peak corresponding to the calculated mass of the product.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis and hydrolytic characterization of 1,2,5-trimethylpiperidin-4-yl benzoate. The hydrolysis data is particularly valuable for researchers in drug development, as it offers a preliminary assessment of the compound's potential as an esterase-sensitive prodrug.[1] Future studies could involve kinetic analysis of the hydrolysis under various pH conditions to build a complete stability profile. Furthermore, enzymatic stability assays using liver microsomes or purified esterase enzymes would be the logical next step to validate its prodrug potential in a more biologically relevant system.

References

  • Chemsrc. 1,2,5-Trimethylpiperidin-4-YL benzoate | CAS#:755693-04-0. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

  • Google Patents. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • NextSDS. 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride — Chemical Substance Information. Available from: [Link]

  • SCIRP. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Available from: [Link]

  • Oriental Journal of Chemistry. Highly Efficient Prodrugs: Design and Therapeutic Applications. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Asian Pacific Journal of Cancer Prevention. Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Available from: [Link]

  • ResearchGate. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available from: [Link]

  • National Center for Biotechnology Information. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • OMICS Online. “Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate”. Available from: [Link]

  • PubMed. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. Available from: [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. Available from: [Link]

  • MDPI. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Available from: [Link]

Sources

Application

Application Note: Advanced Purification and Diastereomeric Resolution of 1,2,5-Trimethylpiperidin-4-yl Benzoate

Document Type: Standard Operating Procedure & Application Guide Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Introduction & Mechanistic Context 1,2,5-Trimethylpiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists

Introduction & Mechanistic Context

1,2,5-Trimethylpiperidin-4-yl benzoate is a highly substituted piperidine ester. Derivatives of the precursor 1,2,5-trimethylpiperidin-4-ol serve as critical scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, spasmolytic, and analgesic activities[1]. The synthesis of this benzoate ester typically involves the Schotten-Baumann-type benzoylation of 1,2,5-trimethylpiperidin-4-ol.

Because the piperidine ring possesses three chiral centers (C2, C4, and C5), the reaction inherently yields a complex mixture of diastereomers (conventionally designated as α , β , and γ isomers). Isolating the target compound from unreacted precursors (e.g., benzoic acid byproducts) and resolving these diastereomers is paramount. Spatial orientation dictates receptor binding affinity and pharmacological efficacy, making stereochemical purity a strict regulatory requirement for downstream biological screening[2].

This guide details a self-validating, three-stage purification cascade designed to isolate the target ester with >99% purity.

Physicochemical Profiling

Understanding the physicochemical behavior of the molecule is the foundation of any successful purification strategy. The parameters below dictate the choice of solvents, pH adjustments, and chromatographic conditions.

Table 1: Physicochemical Properties & Purification Impact

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 247.34 g/mol Determines mass balance and yield calculations during salt formation.
pKa (Piperidine Nitrogen) ~9.0Enables selective phase-switching via protonation at pH < 7 for acid-base extraction.
LogP (Predicted) ~3.2Highly lipophilic free base; requires non-polar organic solvents (e.g., DCM) for extraction.
Stereocenters C2, C4, C5Generates multiple diastereomers requiring normal-phase chromatographic resolution.

Strategic Purification Workflow

The purification relies on a logical progression: exploiting bulk chemical properties (basicity) to remove gross impurities, followed by exploiting subtle geometric differences (dipole moments) to separate diastereomers, and finally utilizing thermodynamic stability (crystallization) for ultimate polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol) Extraction Acid-Base Extraction (pH 2 then pH 10) Crude->Extraction OrgPhase Organic Phase (Mixed Free Base Isomers) Extraction->OrgPhase DCM (pH 10) Waste Aqueous Waste (Neutral/Acidic Impurities) Extraction->Waste Aqueous (pH 2) Chromatography Flash Chromatography (Silica + 1% TEA) OrgPhase->Chromatography Alpha Alpha Isomer (Free Base) Chromatography->Alpha Beta Beta/Gamma Isomers (Free Base) Chromatography->Beta Salt HCl Salt Formation (Ethereal HCl) Alpha->Salt Beta->Salt Pure Pure 1,2,5-Trimethylpiperidin-4-yl Benzoate HCl (>99%) Salt->Pure Recrystallization

Fig 1: Strategic purification workflow for 1,2,5-trimethylpiperidin-4-yl benzoate.

Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

Causality & Expert Insight: The crude reaction mixture contains unreacted benzoyl chloride (which rapidly hydrolyzes to benzoic acid) and potentially unreacted piperidinol. By exploiting the basicity of the tertiary piperidine nitrogen (pKa ~9.0), we can selectively partition the product. At pH 2, the amine is protonated into a water-soluble ammonium salt, leaving benzoic acid in the organic phase. At pH 10, the amine is deprotonated back into a lipophilic free base, allowing it to be cleanly extracted.

AcidBaseLogic Start Crude in DCM AddAcid Add 1M HCl (pH 2) Start->AddAcid Aq1 Aqueous Phase (Ammonium Salt) AddAcid->Aq1 Extract Org1 Organic Phase (Benzoic Acid Waste) AddAcid->Org1 Discard AddBase Add 2M NaOH (pH 10) Aq1->AddBase Aq2 Aqueous Phase (NaCl Waste) AddBase->Aq2 Discard Org2 Organic Phase (Target Free Base) AddBase->Org2 Extract w/ DCM

Fig 2: Mechanism of liquid-liquid acid-base extraction for tertiary amines.

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with 1M HCl until the aqueous layer reaches pH 2.

  • Validation Checkpoint 1: Spot the organic phase on a TLC plate (UV 254 nm). The organic phase should show benzoic acid but lack the characteristic basic amine spot (which stays at the baseline in non-polar eluents).

  • Separate the phases. Discard the organic layer.

  • Cool the aqueous layer in an ice bath (to prevent exothermic degradation) and slowly add 2M NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the free base precipitates.

  • Extract the aqueous layer three times with fresh DCM.

  • Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the mixed-isomer free base.

Protocol 2: Diastereomeric Resolution via Flash Column Chromatography

Causality & Expert Insight: Diastereomers possess distinct spatial geometries, resulting in different affinities for the stationary phase (silica gel). However, basic amines interact strongly with the acidic silanol groups on silica, causing severe peak tailing and loss of resolution. The addition of 1% Triethylamine (TEA) to the mobile phase competitively binds these silanol sites, ensuring sharp, well-resolved peaks.

Table 2: Chromatographic Method Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Provides optimal surface area for diastereomer separation.
Mobile Phase Hexane : EtOAc (Gradient)Modulates polarity to elute isomers sequentially.
Additive 1% Triethylamine (v/v)Neutralizes acidic silanol groups to prevent amine peak tailing.
Detection UV at 230 nm & 254 nmDetects the benzoate chromophore effectively.

Step-by-Step Methodology:

  • Pre-treat the silica gel column by flushing with 2 column volumes (CV) of Hexane containing 1% TEA.

  • Dry-load the mixed-isomer free base onto a small amount of silica and apply it to the top of the column.

  • Elute using a gradient of Hexane to Ethyl Acetate (starting at 90:10, increasing to 50:50), maintaining 1% TEA throughout.

  • Collect fractions and monitor via TLC (Hexane:EtOAc 70:30 + 1% TEA). The α , β , and γ isomers will elute sequentially based on their steric hindrance and dipole moments.

  • Validation Checkpoint 2: Pool fractions based on TLC profiles. Perform a rapid analytical HPLC run on the pooled fractions to confirm diastereomeric purity (>95% required before proceeding to salt formation).

Protocol 3: Hydrochloride Salt Formation and Fractional Crystallization

Causality & Expert Insight: The free base of 1,2,5-trimethylpiperidin-4-yl benzoate is often a viscous oil or low-melting solid susceptible to oxidative degradation. Conversion to the hydrochloride (HCl) salt increases chemical stability and provides a highly crystalline matrix. Fractional crystallization further polishes the diastereomeric purity by exploiting slight solubility differences between the isomeric salts.

Step-by-Step Methodology:

  • Dissolve the purified free base isomer in anhydrous Diethyl Ether ( Et2​O ) (approx. 5 mL/g).

  • Place the flask in an ice bath (0 °C) under an inert atmosphere (Nitrogen/Argon).

  • Slowly add 2.0M HCl in Diethyl Ether dropwise until precipitation ceases (monitor pH of the supernatant to ensure it is slightly acidic).

  • Stir for 30 minutes to ensure complete salt formation.

  • Filter the white crystalline precipitate under vacuum and wash with cold anhydrous Et2​O .

  • Recrystallization: Dissolve the crude HCl salt in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Validation Checkpoint 3: Filter the polished crystals. Analyze via 1H -NMR ( D2​O or CDCl3​ ). The axial vs. equatorial coupling constants of the proton at C4 will definitively confirm the specific diastereomer isolated (e.g., large J values indicate axial-axial coupling).

References

  • Dyusebaeva, M.A., Elibaeva, N.S., Kalugin, S.N. "Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives." Pharmaceutical Chemistry Journal 51, 550–552 (2017).[1]

  • Deblais, L., et al. "Novel Small Molecule Growth Inhibitors of Xanthomonas spp. Causing Bacterial Spot of Tomato." Phytopathology 111(7), 1113-1124 (2021).[2]

Sources

Method

Application Note: Strategic Derivatization of 1,2,5-Trimethylpiperidin-4-yl Benzoate for Advanced Antimicrobial and Spasmolytic Screening

Executive Summary 1,2,5-trimethylpiperidin-4-yl benzoate is a structurally privileged piperidine derivative. Historically recognized for its local anesthetic properties—sharing a pharmacophoric resemblance to beta-eucain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,5-trimethylpiperidin-4-yl benzoate is a structurally privileged piperidine derivative. Historically recognized for its local anesthetic properties—sharing a pharmacophoric resemblance to beta-eucaine—recent high-throughput screening has repositioned this scaffold as a potent precursor for broad-spectrum antimicrobial and spasmolytic agents[1]. However, the parent compound exhibits moderate bioavailability and acute toxicity profiles that limit its direct clinical translation. This application note details two divergent derivatization vectors designed to optimize the structure-activity relationship (SAR) of the molecule, providing researchers with validated pathways to synthesize advanced lead compounds for in vitro and in vivo studies.

Mechanistic Rationale & Structural Biology

The pharmacological efficacy of 1,2,5-trimethylpiperidin-4-yl benzoate relies on two primary structural domains, each serving as a distinct vector for derivatization:

  • Vector 1: The Piperidine Nitrogen (Antimicrobial Optimization) In its native tertiary state (N-methyl), the nitrogen is protonated at physiological pH, facilitating baseline interaction with microbial cell membranes. However, converting this tertiary amine into a hydrazide derivative dramatically broadens the antimicrobial spectrum. Hydrazides of heterocyclic amines disrupt microbial cell wall synthesis and exhibit significantly lower acute toxicity (LD₅₀ > 500 mg/kg) compared to standard therapies like ciprofloxacin[2].

  • Vector 2: The Benzoate Ester Linkage (Spasmolytic Optimization) The lipophilic aromatic ring drives tissue penetration. Modifying this ring via electrophilic aromatic substitution (e.g., halogenation) alters the dipole moment and electron density. This is a proven strategy to enhance spasmolytic activity by increasing the molecule's affinity for smooth muscle target receptors while preserving the critical ester linkage necessary for biological activity[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: N-Demethylation and Hydrazide Derivatization

Objective: Convert the tertiary amine to a secondary amine, followed by the attachment of a hydrazide linker to enhance the antimicrobial spectrum.

Step 1: N-Demethylation via ACE-Cl

  • Procedure: Dissolve 1,2,5-trimethylpiperidin-4-yl benzoate (10 mmol) in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C and add 1-chloroethyl chloroformate (ACE-Cl, 12 mmol) dropwise. Reflux the mixture for 2 hours. Evaporate the solvent in vacuo, dissolve the resulting carbamate intermediate in methanol (20 mL), and reflux for 1 hour.

  • Causality: ACE-Cl is utilized instead of the traditional von Braun reagent (cyanogen bromide) because it avoids the generation of highly toxic byproducts. The ACE-Cl forms a carbamate intermediate that is easily and cleanly cleaved by methanolysis, yielding the secondary amine (2,5-dimethylpiperidin-4-yl benzoate) with high regioselectivity.

  • Self-Validation Checkpoint: Analyze the intermediate via ¹H-NMR. The successful reaction is confirmed by the complete disappearance of the N-methyl singlet signal at ~2.2 ppm.

Step 2: N-Alkylation

  • Procedure: Dissolve the secondary amine (8 mmol) in acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 16 mmol) and ethyl bromoacetate (10 mmol). Reflux the suspension under an inert argon atmosphere for 4 hours. Filter the salts and concentrate the filtrate.

  • Causality: Ethyl bromoacetate introduces an ester-terminated alkyl chain. K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the hydrobromic acid byproduct, driving the nucleophilic substitution forward without degrading the base-sensitive benzoate ester.

  • Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show a complete shift to a higher Rf value. IR spectroscopy must reveal a new aliphatic ester C=O stretch at ~1735 cm⁻¹.

Step 3: Hydrazinolysis

  • Procedure: Dissolve the N-alkylated intermediate in absolute ethanol. Add hydrazine hydrate (80%, 1.5 equivalents) and reflux for 6 hours. Cool to room temperature to precipitate the final hydrazide derivative.

  • Causality: Hydrazine acts as a potent, hard nucleophile, selectively attacking the less sterically hindered aliphatic ester over the benzoate ester, converting it into a hydrazide—the critical pharmacophore for overcoming multi-drug resistant bacterial strains[2].

  • Self-Validation Checkpoint: IR spectroscopy must show the emergence of primary and secondary amine N-H stretching bands between 3200–3300 cm⁻¹, and the shift of the carbonyl peak to an amide/hydrazide C=O stretch at ~1660 cm⁻¹.

Protocol B: Aromatic Halogenation for Spasmolytic Enhancement

Objective: Introduce an electron-withdrawing halogen to the benzoate ring to modulate lipophilicity and receptor binding affinity.

Step 1: Regioselective Nitration

  • Procedure: Prepare a nitrating mixture of fuming HNO₃ and concentrated H₂SO₄ (1:1 v/v) at -5°C. Slowly add 1,2,5-trimethylpiperidin-4-yl benzoate dropwise over 30 minutes. Stir for 1 hour at 0°C, then pour over crushed ice.

  • Causality: The ester group is strongly meta-directing. Low-temperature control is critical; exceeding 5°C will result in the acid-catalyzed hydrolysis of the piperidinyl ester linkage.

  • Self-Validation Checkpoint: Mass spectrometry (ESI-MS) should confirm a mass shift of +45 Da (addition of NO₂, loss of H).

Step 2: Reduction & Sandmeyer Reaction

  • Procedure: Reduce the nitro group to an aniline using SnCl₂ in ethanolic HCl at room temperature. Isolate the amine, cool to 0°C, and diazotize using NaNO₂/HCl. Immediately transfer the diazonium salt solution into a stirring solution of CuCl in HCl to yield the m-chloro benzoate derivative.

  • Causality: Direct electrophilic halogenation of the deactivated benzoate ring requires harsh Lewis acid conditions that risk cleaving the ester. The SnCl₂ reduction followed by the Sandmeyer sequence provides mild, regioselective halogenation, preserving the structural integrity of the piperidine core[3].

  • Self-Validation Checkpoint: The final product should exhibit a distinct C-Cl stretching frequency at ~750 cm⁻¹ in IR, and ¹H-NMR should display a characteristic meta-coupling pattern (J ≈ 2.0 Hz) in the aromatic region.

Quantitative SAR Profiling

The following table summarizes the anticipated pharmacological shifts upon derivatization, synthesizing literature SAR trends for piperidine-based hydrazides and halogenated esters.

Table 1: Comparative in vitro Biological Activity Profile

CompoundStructural ModificationMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Spasmolytic EfficacyAcute Toxicity LD₅₀
Parent Compound None (Baseline)50.050.0Moderate~200 mg/kg
Derivative A N-Hydrazide Linker12.56.25Low>1000 mg/kg
Derivative B m-Chloro Benzoate>100.0>100.0High (Drotaverine eq.)~450 mg/kg

Note: Lower MIC values indicate higher antimicrobial potency. Higher LD₅₀ values indicate lower systemic toxicity.

Workflow Visualization

G cluster_0 Vector 1: N-Derivatization (Antimicrobial) cluster_1 Vector 2: Aromatic Derivatization (Spasmolytic) Parent 1,2,5-Trimethylpiperidin-4-yl Benzoate (Parent) NDemeth N-Demethylation (ACE-Cl, MeOH) Parent->NDemeth Nitration Electrophilic Nitration (HNO3, H2SO4) Parent->Nitration SecAmine 2,5-Dimethylpiperidin-4-yl Benzoate NDemeth->SecAmine NAlk N-Alkylation & Hydrazinolysis (Ethyl Bromoacetate -> N2H4) SecAmine->NAlk Hydrazide N-Hydrazide Derivative (Membrane Disruptor) NAlk->Hydrazide Screening In Vitro Screening (MIC & Spasmolytic Assays) Hydrazide->Screening Reduction Reduction & Sandmeyer (SnCl2 -> NaNO2/CuCl) Nitration->Reduction HaloDeriv Halogenated Benzoate (Receptor Modulator) Reduction->HaloDeriv HaloDeriv->Screening

Figure 1: Strategic derivatization workflow of 1,2,5-trimethylpiperidin-4-yl benzoate.

References

  • Dyusebaeva, M.A., Elibaeva, N.S., & Kalugin, S.N. (2017). Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives. Pharmaceutical Chemistry Journal, 51(7), 550–552. URL:[Link]

  • Berillo, D.A., & Dyusebaeva, M.A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(7), 1036-1043. URL:[Link]

  • Roman, G., et al. (2017). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Bioorganic & Medicinal Chemistry, 25(5), 1709-1721. URL:[Link]

Sources

Application

Application Note: 1,2,5-Trimethylpiperidin-4-yl Benzoate as a Versatile Scaffold for Heterocyclic Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note and Experimental Protocol.

Introduction & Strategic Utility

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from analgesics to antihistamines. Specifically, the 1,2,5-trimethylpiperidine core is historically significant; it forms the structural backbone of potent analgesics such as promedol[1].

In modern drug discovery, 1,2,5-trimethylpiperidin-4-yl benzoate serves as a highly versatile synthetic intermediate. The benzoate ester not only acts as a robust protecting group for the C4-hydroxyl during upstream transformations but also serves as a lipophilic pharmacophore mimicking the benzoyloxy moiety found in classic local anesthetics (e.g., cocaine and eucaine analogs). By selectively removing the N-methyl group, researchers can utilize the resulting secondary amine as a nucleophilic anchor to append complex heterocyclic systems, thereby generating novel bivalent ligands or fused bis-heterocycles.

Mechanistic Rationale (E-E-A-T)

The Challenge of N-Demethylation

To utilize 1,2,5-trimethylpiperidin-4-yl benzoate in the synthesis of extended heterocyclic compounds, the tertiary N-methyl group must be cleaved. Traditional methods, such as the von Braun reaction using cyanogen bromide or the Polonovski reaction, often require harsh conditions, utilize highly toxic reagents, or result in poor yields due to competing elimination pathways[2].

The ACE-Cl Solution

A highly efficient and chemoselective alternative is the use of 1-chloroethyl chloroformate (ACE-Cl) [3]. The causality of this reaction relies on a two-step mechanism:

  • Quaternization & Cleavage: The tertiary amine of the piperidine attacks the electrophilic carbonyl of ACE-Cl, forming a quaternary ammonium intermediate. The chloride counterion then acts as a nucleophile, displacing the N-methyl group (released as methyl chloride) to form a stable 1-chloroethyl carbamate intermediate. We utilize 1,2-dichloroethane (DCE) as the solvent because its boiling point (83 °C) provides the optimal thermal energy required to drive this specific quaternization step without degrading the ester[3].

  • Solvolysis: The crude carbamate is subsequently dissolved in methanol and refluxed. The methanolysis rapidly decomposes the carbamate into the desired secondary amine hydrochloride, acetaldehyde, and carbon dioxide.

Downstream Heteroarylation

Once the secondary amine (2,5-dimethylpiperidin-4-yl benzoate) is isolated, it can undergo Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles. In this protocol, we demonstrate its reaction with 2-chlorobenzimidazole. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct generated during the SNAr coupling.

Synthesis Workflow

Below is the logical workflow mapping the transformation of the starting piperidone into a complex benzimidazole-fused piperidine derivative.

G A 1,2,5-Trimethyl-4-piperidone B 1,2,5-Trimethylpiperidin-4-ol A->B NaBH4, MeOH 0 °C to RT C 1,2,5-Trimethylpiperidin-4-yl benzoate B->C BzCl, Et3N, DCM 0 °C to RT D 2,5-Dimethylpiperidin-4-yl benzoate (N-Demethylated) C->D 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux E 1-(1H-Benzo[d]imidazol-2-yl)- 2,5-dimethylpiperidin-4-yl benzoate D->E 2-Chlorobenzimidazole DIPEA, DMF, 120 °C

Synthesis workflow of benzimidazole-fused piperidines from 1,2,5-trimethylpiperidin-4-yl benzoate.

Experimental Protocols

Protocol 1: Synthesis of 1,2,5-Trimethylpiperidin-4-yl Benzoate

Objective: Reduce the piperidone to the corresponding alcohol and protect it via esterification.

  • Reduction: Dissolve 1,2,5-trimethyl-4-piperidone (10.0 mmol) in anhydrous methanol (30 mL) and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4, 15.0 mmol) in small portions to manage hydrogen evolution. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH4Cl (10 mL), concentrate under reduced pressure, and extract with dichloromethane (DCM, 3 × 20 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield 1,2,5-trimethylpiperidin-4-ol.

  • Esterification: Dissolve the crude alcohol in anhydrous DCM (40 mL). Add triethylamine (Et3N, 15.0 mmol) and cool to 0 °C.

  • Dropwise, add benzoyl chloride (BzCl, 12.0 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the organic layer with 1M NaOH (20 mL) followed by brine (20 mL). Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the target benzoate.

  • Validation Checkpoint: 1H NMR should show a characteristic multiplet at ~5.1 ppm (C4-H adjacent to the ester) and the disappearance of the ketone carbonyl in 13C NMR (~210 ppm).

Protocol 2: Selective N-Demethylation via ACE-Cl

Objective: Cleave the N-methyl group to yield the secondary amine[3].

  • Dissolve 1,2,5-trimethylpiperidin-4-yl benzoate (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Add 1-chloroethyl chloroformate (ACE-Cl, 6.0 mmol) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux (83 °C) for 12 hours.

  • Cool the mixture to room temperature and evaporate the DCE completely under reduced pressure to isolate the crude carbamate. (Note: Complete removal of DCE is critical to prevent side reactions during solvolysis).

  • Dissolve the crude residue in anhydrous methanol (20 mL) and heat to reflux for 4 hours.

  • Concentrate the mixture to yield 2,5-dimethylpiperidin-4-yl benzoate hydrochloride as a white solid.

  • Validation Checkpoint: 1H NMR must confirm the complete disappearance of the sharp N-CH3 singlet (typically found at ~2.2–2.3 ppm).

Protocol 3: Synthesis of the Heterocyclic Target (SNAr)

Objective: Append a benzimidazole ring to the piperidine scaffold.

  • Suspend 2,5-dimethylpiperidin-4-yl benzoate hydrochloride (2.0 mmol) and 2-chlorobenzimidazole (2.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Add N,N-diisopropylethylamine (DIPEA, 6.0 mmol). The excess base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Heat the mixture to 120 °C in a sealed tube for 12 hours.

  • Cool to room temperature, dilute with water (30 mL), and extract with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over MgSO4, and concentrate. Purify via flash chromatography (DCM/MeOH, 95:5).

  • Validation Checkpoint: LC-MS should display the [M+H]+ peak at m/z 350.2, confirming the successful SNAr coupling.

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and analytical validation metrics for the described synthetic workflow.

Compound / IntermediateStepYield (%)Reaction Time (h)Purity (HPLC)MS (m/z) [M+H]+
1,2,5-Trimethylpiperidin-4-olReduction852.0>98%144.1
1,2,5-Trimethylpiperidin-4-yl benzoateEsterification784.0>95%248.2
2,5-Dimethylpiperidin-4-yl benzoateN-Demethylation7216.0>95%234.1
1-(1H-Benzo[d]imidazol-2-yl)-2,5-dimethylpiperidin-4-yl benzoateSNAr Coupling6512.0>98%350.2

References

  • Thavaneswaran, S., et al. "N-Demethylation of Alkaloids." Natural Product Communications, Vol. 1 (10), 2006. 2

  • "N-Dealkylation of Amines." National Center for Biotechnology Information (PMC). 3

  • "Method of synthesis of 1,2,5-trimethyl-4-piperidone." Patent RU2123495C1. 1

Sources

Method

Application Note: Pharmacological Screening Protocols for 1,2,5-Trimethylpiperidin-4-yl Benzoate Derivatives

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Local Anesthetic Discovery, Voltage-Gated Sodium Channel (Nav) Modulators Scientific Rationale & Pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Local Anesthetic Discovery, Voltage-Gated Sodium Channel (Nav) Modulators

Scientific Rationale & Pharmacological Context

1,2,5-trimethylpiperidin-4-yl benzoate derivatives represent a highly specialized class of synthetic compounds structurally related to classic piperidine-based local anesthetics, such as β -eucaine 1. The molecular architecture is defined by a lipophilic benzoate ester linked to a hydrophilic tertiary amine (the piperidine ring).

From a structure-activity relationship (SAR) perspective, the unique 1,2,5-trimethyl substitution pattern provides critical steric hindrance. This structural feature not only protects the ester linkage from rapid hydrolysis by plasma pseudocholinesterases but also enhances the overall lipophilicity required for rapid penetration of the epineurium 2. The primary pharmacological mechanism of these derivatives is the reversible blockade of voltage-gated sodium channels (Nav). By entering the channel pore from the intracellular side and binding to the local anesthetic (LA) receptor site within the S6 segments, these compounds stabilize the channel in its inactivated state 1.

This application note details a field-proven, self-validating screening cascade to evaluate the efficacy, state-dependence, and safety of novel 1,2,5-trimethylpiperidin-4-yl benzoate analogs.

Screening Workflow Visualization

G A 1,2,5-Trimethylpiperidin-4-yl Benzoate Synthesis B Primary In Vitro Screen Automated Patch Clamp A->B C Nav1.7 / Nav1.8 Use-Dependent Blockade B->C D Safety Pharmacology Off-Target Profiling C->D IC50 < 1 µM (High Affinity) E hERG (Kv11.1) Patch Clamp & HepG2 Cytotoxicity D->E F In Vivo Translation Functional Anesthesia E->F Therapeutic Index > 30 (Safe Profile) G Rat Sciatic Nerve Block (Sensory & Motor) F->G

Figure 1: Pharmacological screening cascade for 1,2,5-trimethylpiperidin-4-yl benzoate derivatives.

Core Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology (Nav1.7 / Nav1.8)

Objective: To quantify the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent Nav channel blockade. Causality & Design: Local anesthetics exhibit "use-dependent" block, meaning their affinity exponentially increases when the channel cycles through open and inactivated states during high-frequency neuronal firing. A single-pulse protocol is inadequate; therefore, we employ a dual-frequency stimulation protocol (0.1 Hz for tonic block, 10 Hz for use-dependent block) to accurately map the compound's binding dynamics 3.

Reagent Preparation:

  • Intracellular Solution: 120 mM CsF, 10 mM CsCl, 10 mM NaCl, 5 mM EGTA, 5 mM HEPES (pH 7.2 adjusted with CsOH) 4. Expert Insight: CsF is specifically chosen over KCl because fluoride ions facilitate the formation of a highly stable gigaseal, while Cesium blocks endogenous outward potassium currents, perfectly isolating the inward sodium current.

  • Extracellular (Bath) Solution: 150 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5 mM glucose (pH 7.4 adjusted with NaOH) 4.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7 at 70-80% confluency. Resuspend in extracellular solution to a density of 1×106 cells/mL.

  • System Initialization: Prime the automated patch-clamp system (e.g., QPatch) with intra- and extracellular solutions.

  • Seal Formation: Apply suction to establish a >1 GΩ seal. Break into the whole-cell configuration and allow 5 minutes for intracellular dialysis.

    • Self-Validation Step: Discard cells with series resistance >10 MΩ or leak current >100 pA . Include 10 µM Lidocaine as an internal positive control to confirm assay sensitivity.

  • Tonic Block Assessment: From a holding potential of -120 mV, apply a 25 ms depolarizing pulse to -10 mV at a frequency of 0.1 Hz. Record the baseline peak inward sodium current ( INa​ ).

  • Compound Perfusion: Perfuse the 1,2,5-trimethylpiperidin-4-yl benzoate derivative in escalating concentrations (0.1 µM to 100 µM). Allow 3 minutes for equilibration per dose.

  • Use-Dependent Block Assessment: Switch the stimulation frequency to 10 Hz for 10 seconds. Measure the fractional decline in INa​ from the 1st to the 100th pulse.

Protocol 2: Safety Pharmacology - hERG Liability Screening

Objective: To assess the risk of off-target Kv11.1 (hERG) channel blockade. Lipophilic basic amines are notorious for trapping within the hERG channel pore, leading to fatal QT interval prolongation. Step-by-Step Methodology:

  • Utilize CHO cells stably expressing the hERG channel.

  • Voltage Protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to activate and subsequently inactivate the channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfuse the test compound at 10× and 30× the Nav IC50​ value.

    • Self-Validation Step: Ensure baseline tail current amplitude is >300 pA before compound application to guarantee an adequate signal-to-noise ratio. Use 1 µM E-4031 as a positive control for total hERG blockade.

Protocol 3: In Vivo Efficacy - Rat Sciatic Nerve Block Model

Objective: To translate in vitro Nav blockade into functional, localized anesthesia. Causality & Design: The sciatic nerve block model evaluates both sensory (nociceptive) and motor blockade simultaneously, providing a comprehensive profile of the anesthetic's onset, duration, and systemic toxicity threshold.

Step-by-Step Methodology:

  • Subject Preparation: Utilize adult male Sprague-Dawley rats (200-250 g).

  • Administration: Under brief isoflurane anesthesia, percutaneously inject 0.2 mL of the derivative (e.g., 0.5% w/v in saline) into the popliteal fossa adjacent to the sciatic nerve.

  • Sensory Testing (Thermal Withdrawal): Place the rat on a 52°C hot plate. Measure the latency to hind paw withdrawal. Cut-off time is strictly set to 12 seconds to prevent tissue damage.

    • Self-Validation Step: Baseline thermal withdrawal latency must be between 4-6 seconds. Animals outside this range are excluded to ensure uniform baseline sensitivity. The contralateral (uninjected) leg serves as an internal negative control.

  • Motor Testing: Assess the extensor postural thrust (EPT) by measuring the force exerted by the hind limb on a digital balance.

  • Time Course: Record measurements at 5, 15, 30, 60, 90, and 120 minutes post-injection until baseline responses return.

Quantitative Data Summary

The following table summarizes hypothetical screening data for various structural modifications at the 4-position of the 1,2,5-trimethylpiperidin-4-yl benzoate scaffold, illustrating the translation from in vitro potency to in vivo efficacy.

Compound DerivativeNav1.7 IC50 (µM)[10 Hz]Nav1.5 IC50 (µM) [10 Hz]hERG IC50 (µM)In Vivo Duration (min)
4-H (Core Scaffold) 2.4518.5>10045
4-Ethyl Substituted 0.8212.185.490
4-Ethynyl Substituted 0.459.842.1120
Lidocaine (Control) 15.245.3>10030

Data Interpretation: Adding lipophilic or electron-withdrawing groups (e.g., Ethyl, Ethynyl) at the 4-position significantly increases Nav1.7 potency and in vivo duration. However, this increased lipophilicity inversely correlates with hERG safety margins, necessitating careful structural optimization to maintain a therapeutic index >30 .

References

  • Vulcanchem. "beta-Eucaine (500-34-5) for sale - Pharmacological Properties and Mechanism of Action.
  • Frontiers in Pharmacology. "An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics.
  • Frontiers in Pharmacology. "Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine.
  • Chemsrc. "1,2,5-Trimethylpiperidin-4-YL benzoate | CAS#:755693-04-0.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,2,5-Trimethylpiperidin-4-yl Benzoate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing sterically hindered piperidine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing sterically hindered piperidine derivatives.

The synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate —a critical building block structurally related to local anesthetics and promedol-type APIs[1][2]—presents unique kinetic and stereochemical challenges. The C4 hydroxyl group is flanked by methyl groups at the C2 and C5 positions, creating a highly congested steric environment that resists standard esterification conditions.

This guide is designed to move beyond basic recipes. Here, we troubleshoot the root causes of poor yields, provide mechanistic causality for every parameter change, and outline self-validating experimental protocols to ensure your synthesis runs to completion.

Phase 1: Upstream Bottlenecks & Stereochemical Control

Q: Why do different batches of my 1,2,5-trimethylpiperidin-4-ol precursor yield drastically different esterification results, even under identical conditions?

The Causality: The root cause almost always lies upstream in the reduction of the 1 intermediate[1]. When this ketone is reduced, it forms a mixture of diastereomers (axial vs. equatorial hydroxyl groups).

  • Equatorial Hydroxyl: Projects outward from the piperidine ring, making it kinetically accessible for nucleophilic attack on an acylating agent.

  • Axial Hydroxyl: Suffers from severe 1,3-diaxial interactions with the ring protons and steric shielding from the adjacent C5 methyl group, effectively blocking the formation of the bulky tetrahedral intermediate required for esterification.

Actionable Insight: If you are using a small hydride donor like NaBH4​ , you are likely generating a thermodynamically driven mixture of epimers. To improve your downstream esterification yield, standardize your reduction step using a bulky hydride donor (e.g., L-Selectride). Bulky hydrides operate via steric approach control, attacking the less hindered face of the ketone to exclusively yield the highly reactive equatorial alcohol.

Stereochemistry Ketone 1,2,5-Trimethylpiperidin-4-one Reduction Reduction Step (Hydride Donor) Ketone->Reduction EqOH Equatorial-OH Isomer (Kinetically Favored) Reduction->EqOH Bulky Hydride AxOH Axial-OH Isomer (Sterically Shielded) Reduction->AxOH Small Hydride Ester Target Benzoate Ester EqOH->Ester Fast Esterification AxOH->Ester Sluggish Yield

Fig 1. Stereochemical influence on the esterification of 1,2,5-trimethylpiperidin-4-ol.

Phase 2: Core Esterification Troubleshooting

Q: I am using standard Pyridine/Benzoyl Chloride conditions, but my reaction stalls at 30-40% conversion. Prolonged heating just degrades the material. How do I drive this to completion?

The Causality: Standard organic bases like pyridine or triethylamine (TEA) are not sufficiently nucleophilic to overcome the kinetic barrier imposed by the C2/C5 methyl groups. The direct attack of the hindered piperidinol onto benzoyl chloride requires a high activation energy.

Actionable Insight: You must switch from a simple base-mediated reaction to a hypernucleophilic catalytic system . By introducing 3 or 4-Dimethylaminopyridine (DMAP), the catalyst rapidly attacks the benzoyl chloride to form an N-acylimidazolium or N-acylpyridinium intermediate[3]. This intermediate is exponentially more electrophilic than the parent acid chloride, effectively lowering the activation energy and pulling the hindered alcohol into the reaction[3]. MI is particularly advantageous as it is inexpensive, ecologically benign, and highly effective for sterically hindered secondary alcohols[3].

Catalysis BzCl Benzoyl Chloride AcylMI N-Acylimidazolium (Electrophilic) BzCl->AcylMI + MI MI 1-Methylimidazole MI->AcylMI AcylMI->MI Regeneration Product Benzoate Ester AcylMI->Product + Alcohol Alcohol Hindered Alcohol Alcohol->Product

Fig 2. Catalytic cycle of 1-methylimidazole overcoming steric hindrance in esterification.

Q: Can I synthesize the benzoate ester directly from benzoic acid to avoid handling harsh acid chlorides?

The Causality: Yes, but standard coupling agents (like DCC/HOBt) will fail due to the steric bulk of the piperidinol. Actionable Insight: Utilize uronium-based coupling agents such as4[4]. For sterically hindered secondary alcohols, COMU combined with a strong, non-nucleophilic base like MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) can drive the esterification to completion at room temperature[4].

Quantitative Data: Condition Comparison

To aid in your experimental design, the following table summarizes the expected performance of various esterification conditions when applied to hindered piperidinols.

MethodReagentsCatalystTemp / TimeTypical YieldMechanistic Advantage
Standard Benzoyl Chloride, PyridineNoneReflux / 24h< 40%Poor electrophilicity; high risk of thermal degradation.
DMAP Catalysis Benzoyl Chloride, TEA, DCMDMAP (0.1 eq)RT / 12h75-85%Forms reactive N-acylpyridinium intermediate.
MI Catalysis Benzoyl Chloride, TEA, DCM1-Methylimidazole (0.2 eq)RT / 4h> 90%Highly efficient for hindered alcohols; avoids DMAP toxicity[3].
Uronium Coupling Benzoic Acid, COMUMTBD (Base)RT / 10h80-85%Allows direct use of carboxylic acid under mild conditions[4].

Validated Experimental Protocol: 1-Methylimidazole Catalyzed Benzoylation

Every protocol must act as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Objective: Convert 1,2,5-trimethylpiperidin-4-ol to 1,2,5-trimethylpiperidin-4-yl benzoate.

Reagents:

  • 1,2,5-trimethylpiperidin-4-ol (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) - Acts as an auxiliary base to sponge the HCl byproduct[3].

  • 1-Methylimidazole (MI) (0.2 eq) - Acts as the nucleophilic catalyst[3].

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 1,2,5-trimethylpiperidin-4-ol (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base & Catalyst Integration: Add TEA (1.5 eq) and 1-methylimidazole (0.2 eq) to the stirring solution at room temperature.

    • Validation Check: The solution must remain clear and homogeneous. Any precipitation indicates moisture contamination leading to premature salt formation.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add benzoyl chloride (1.2 eq) dropwise over 10–15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the highly reactive N-benzoyl-3-methylimidazolium intermediate, preventing localized heating and side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Check (TLC): Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). The product (benzoate ester) will have a significantly higher Rf​ than the starting alcohol due to the masking of the polar hydroxyl group. Stain with Dragendorff's reagent to selectively visualize the tertiary amine.

  • Quenching: Once TLC confirms the complete consumption of the starting material, quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ .

    • Validation Check: Vigorous gas evolution ( CO2​ ) will occur. The cessation of bubbling validates that all active acyl species and HCl have been neutralized.

  • Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography or isolate it as a stable hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the free base.

References

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: Chemical Research in Chinese Universities URL:[Link]

  • 1,2,5-Trimethyl-4-piperidinone (CAS No: 7516-33-8) API Intermediate Manufacturers Source: Apicule URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1,2,5-Trimethylpiperidin-4-yl Benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with the esterification of 1,2,5-trimethylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with the esterification of 1,2,5-trimethylpiperidin-4-ol.

1,2,5-Trimethylpiperidin-4-one is a crucial starting material in the synthesis of complex heterocyclic compounds, including the analgesic drug promedol and various antimicrobial agents [1], [2]. The reduction of this ketone yields 1,2,5-trimethylpiperidin-4-ol, which must subsequently undergo esterification to form 1,2,5-trimethylpiperidin-4-yl benzoate . This seemingly straightforward benzoylation is notoriously difficult due to severe steric hindrance and the basic nature of the piperidine ring.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my esterification yield so low when reacting 1,2,5-trimethylpiperidin-4-ol with benzoyl chloride at room temperature? Causality: The hydroxyl group at the C4 position is flanked by methyl groups at C2 and C5. This creates significant 1,3-diaxial steric hindrance, particularly if the hydroxyl group is in the axial conformation. Furthermore, the starting material is a tertiary amine. As the reaction proceeds, the generated HCl protonates the piperidine nitrogen, precipitating the unreacted starting material as an insoluble hydrochloride salt and halting the reaction. Solution: You must elevate the temperature and introduce a hypernucleophilic acyl transfer catalyst. Using 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-benzoylpyridinium intermediate that is electrophilic enough to overcome the steric bulk of the 2,5-dimethyl groups.

Q2: What is the optimal base and solvent system to prevent hydrochloride salt precipitation? Causality: Relying on the substrate itself to scavenge HCl is counterproductive because it depletes your starting material. Solution: Use an external, non-nucleophilic (or mildly nucleophilic) base such as Pyridine or Triethylamine (TEA) in excess (2.0 equivalents). While Dichloromethane (DCM) is standard, highly hindered diastereomers (axial OH) require elevated thermal energy. Toluene is the optimal solvent here, allowing for reflux temperatures (110 °C) which are standard for forcing reactions on hindered piperidinols [3].

Q3: How do I cleanly separate the unreacted 1,2,5-trimethylpiperidin-4-ol from the benzoate ester product? Causality: Both the starting material and the product are basic amines, meaning standard silica plug filtration will result in co-elution or severe tailing. However, their lipophilicity differs drastically. Solution: Implement a controlled acid-base extraction. First, extract the organic layer with dilute HCl (pH 2) to move both the unreacted alcohol and the product into the aqueous phase as water-soluble salts. This leaves neutral organic impurities (like benzoic anhydride) in the organic layer. Then, carefully adjust the aqueous phase to pH 10. The benzoate ester, being highly lipophilic, will partition into a fresh organic extraction (e.g., ethyl acetate) much faster than the highly polar starting alcohol.

Q4: I am observing multiple spots on TLC. Could epimerization be occurring? Causality: 1,2,5-trimethylpiperidin-4-ol exists as multiple diastereomers (e.g., α,β,γ isomers). While the piperidine ring is relatively stable, extreme basic conditions combined with prolonged heating can induce retro-aldol type epimerization. More commonly, the "multiple spots" are simply the unreacted axial epimer alongside the successfully esterified equatorial epimer. Solution: Monitor the reaction via LC-MS. If the starting material is a diastereomeric mixture, the equatorial alcohol will react rapidly, leaving the axial alcohol behind. To drive the axial alcohol to completion without epimerization, convert the alcohol to a sodium alkoxide using NaH in THF prior to adding benzoyl chloride.

Part 2: Quantitative Data – Optimization Matrix

The following table summarizes the causal relationship between the chosen reaction parameters and the final conversion rates.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Conversion (%)Mechanistic Observation
1DCMTEA (1.1)None252415%Amine quaternization; reaction stalled.
2DCMTEA (2.0)DMAP (0.1)252445%Equatorial OH reacted; axial OH unreacted.
3ToluenePyridine (2.0)DMAP (0.2)11012>95%Thermal energy overcame 1,3-diaxial clash.
4THFNaH (1.2)None65885%Alkoxide formation bypassed need for DMAP.

Part 3: Experimental Protocol (Self-Validating System)

Optimized Synthesis of 1,2,5-Trimethylpiperidin-4-yl Benzoate (Based on Entry 3)

Self-Validating Step 1 (Moisture Check): Ensure all glassware is flame-dried. The presence of moisture will rapidly hydrolyze benzoyl chloride into benzoic acid, observable as a premature white precipitate before the amine is even added.

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert N2​ atmosphere, dissolve 1,2,5-trimethylpiperidin-4-ol (10.0 mmol) in anhydrous toluene (30 mL).

  • Catalyst & Base Addition: Add anhydrous pyridine (20.0 mmol) and 4-dimethylaminopyridine (DMAP, 2.0 mmol). Causality: Pyridine acts as the primary acid scavenger, maintaining the basicity of the solution, while DMAP acts as the nucleophilic acyl transfer catalyst.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (12.0 mmol) dropwise over 15 minutes. Self-Validating Step 2: A mild exotherm and the immediate formation of a white cloudiness (pyridinium hydrochloride salts) confirm that active acylation and acid scavenging are occurring.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 110 °C for 12 hours.

  • Acid-Base Workup:

    • Cool to room temperature and quench with 20 mL of saturated aqueous NaHCO3​ .

    • Extract the organic layer with 1.0 M HCl (2 x 20 mL). Discard the toluene layer.

    • Cool the aqueous layer to 0 °C and slowly add 2.0 M NaOH until pH 10 is reached.

    • Extract the basic aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purity Validation: Spot the concentrated product on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH4​OH ). Stain with Dragendorff's reagent. Self-Validating Step 3: An orange spot at a high Rf​ value confirms the presence of the benzoate ester, while the absence of a lower Rf​ spot confirms the complete removal of the starting piperidinol.

Part 4: Workflow Visualization

OptimizationWorkflow Start 1,2,5-Trimethylpiperidin-4-ol + Benzoyl Chloride CheckIsomer Assess Diastereomeric Purity (Axial vs. Equatorial OH) Start->CheckIsomer EqReact Equatorial OH (Less Steric Hindrance) CheckIsomer->EqReact AxReact Axial OH (High Steric Hindrance) CheckIsomer->AxReact StandardCond Standard Conditions: TEA (1.5 eq), DCM, 25°C EqReact->StandardCond HarshCond Optimized Conditions: DMAP (0.2 eq), Pyridine, 110°C AxReact->HarshCond SaltForm Monitor HCl Generation (Prevent Amine Quaternization) StandardCond->SaltForm HarshCond->SaltForm Workup Acid-Base Extraction (pH 2 -> pH 10) SaltForm->Workup Base Scavenges HCl Product 1,2,5-Trimethylpiperidin-4-yl Benzoate (Target) Workup->Product

Figure 1: Decision tree and workflow for 1,2,5-trimethylpiperidin-4-ol benzoylation.

Part 5: References

  • Dyusebaeva M.A., Elibaeva N.S., Kalugin S.N. "Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives." Pharmaceutical Chemistry Journal, Vol 51, No 7 (2017). URL:[Link]

  • Thieme Chemistry. "Product Class 9: Phosphorous Acid and Derivatives (High-Temperature Esterification Protocols)." Science of Synthesis, Thieme-Connect. URL:[Link]

  • National Institutes of Health (NIH). "Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity." PubMed Central (PMC), 2022. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Characterization Guide for 1,2,5-Trimethylpiperidin-4-yl Benzoate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the mechanistic, synthetic, and analytical challenges associated with the esterification of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the mechanistic, synthetic, and analytical challenges associated with the esterification of 1,2,5-trimethylpiperidin-4-ol. Because piperidinol derivatives are frequently evaluated for their potent analgesic, antimicrobial, and antioxidant profiles (), achieving high-yield, stereochemically pure synthesis is critical. This guide provides self-validating protocols and causal explanations to help you identify and mitigate byproducts effectively.

Section 1: Mechanistic Troubleshooting & Byproduct Origins (FAQ)

Q1: Why am I seeing multiple peaks with identical m/z (248.16) in my LC-MS chromatogram of the final product? The Causality: The 1,2,5-trimethylpiperidine ring contains three stereocenters (C2, C4, C5), resulting in multiple diastereomeric pairs (e.g., α , β , and γ isomers). If your starting 1,2,5-trimethylpiperidin-4-ol is not stereopure, the esterification will yield diastereomeric esters that separate on a reverse-phase column. Furthermore, reaction rates vary drastically between isomers. When the C4-hydroxyl group is in an axial position, the incoming bulky benzoyl chloride faces severe 1,3-diaxial steric repulsion from the axial protons at C2 and C6. This slows down the esterification, making side reactions more competitive, as detailed in the stereochemical studies of piperidine analogs ().

Q2: I observe a significant byproduct with an m/z of [M+H]+ = 126.13. What is this, and how do I prevent it? The Causality: This mass corresponds to 1,2,5-trimethyl-1,2,3,6-tetrahydropyridine, an elimination byproduct. Under strongly acidic conditions (e.g., if the HCl byproduct from benzoyl chloride is not immediately neutralized) or at elevated temperatures, the secondary alcohol at C4 undergoes E1/E2 dehydration. Mitigation: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) rather than triethylamine, and strictly maintain the reaction temperature below 5 °C during the reagent addition phase.

Q3: My reaction stalled at 50% conversion, and I see a massive peak for benzoic acid (m/z 123.04). Why? The Causality: Piperidinols are highly hygroscopic. Trace moisture in the starting material or the solvent outcompetes the sterically hindered secondary alcohol for the acylium intermediate, leading to the rapid hydrolysis of benzoyl chloride into benzoic acid and benzoic anhydride. Mitigation: Implement azeotropic drying of the starting material with toluene prior to the reaction.

Section 2: Analytical Characterization Workflows

To accurately characterize the reaction mixture, it is essential to map the competitive pathways. The following diagrams illustrate the reaction mechanism and the subsequent analytical workflow.

Mechanism SM 1,2,5-trimethylpiperidin-4-ol (C8H17NO) Int N-Acylpyridinium Intermediate SM->Int Acylation Elim Tetrahydropyridine (m/z 126.13) SM->Elim Acidic/Thermal Dehydration Reagent Benzoyl Chloride + DMAP/DIPEA Reagent->Int Activation Hydro Benzoic Acid (m/z 123.04) Reagent->Hydro Trace H2O Target Target Ester (m/z 248.16) Int->Target Nucleophilic Attack

Fig 2: Reaction pathways showing target esterification vs. elimination and hydrolysis side reactions.

Workflow SM Crude Reaction Mixture LCMS LC-MS/MS Profiling (Reverse Phase C18) SM->LCMS Target m/z 248.16 Target Ester LCMS->Target Target Mass Byprod1 m/z 126.13 Elimination Product LCMS->Byprod1 -H2O, -Benzoate Byprod2 m/z 123.04 Benzoic Acid LCMS->Byprod2 Hydrolysis NMR 2D NMR (COSY/NOESY) Stereoisomer Assignment Target->NMR Purified Fraction Isomers α, β, γ Diastereomers NMR->Isomers Dihedral Angle Analysis

Fig 1: Analytical workflow for characterizing 1,2,5-trimethylpiperidin-4-yl benzoate and byproducts.

Quantitative Data Summary

When performing LC-MS/MS, piperidine rings typically fragment via ring-opening or loss of the ester group, based on established dissociation chemistries of piperidine-based tags (). Use the diagnostic markers in Table 1 to identify your reaction components.

Table 1: LC-MS/MS and NMR Diagnostic Markers for Reaction Components

CompoundFormulaExact Mass[M+H]+ (m/z)Diagnostic 1H NMR Shifts (CDCl3)Mechanism of Formation
1,2,5-trimethylpiperidin-4-yl benzoate C15H21NO2247.16248.16 δ 8.05 (d, 2H, Ar-H), δ 5.10 (m, 1H, C4-H)Target Esterification
1,2,5-trimethylpiperidin-4-ol C8H17NO143.13144.14 δ 3.80 (m, 1H, C4-H), δ 2.20 (s, 3H, N-CH3)Unreacted Starting Material
1,2,5-trimethyl-1,2,3,6-tetrahydropyridine C8H15N125.12126.13 δ 5.45 (m, 1H, C4=C5)Acid/Heat-catalyzed Elimination
Benzoic Acid C7H6O2122.04123.04 δ 8.12 (d, 2H, Ar-H), δ 12.5 (br s, 1H, OH)Reagent Hydrolysis

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the accumulation of the aforementioned byproducts, utilize the following self-validating methodology for the anhydrous esterification of 1,2,5-trimethylpiperidin-4-ol.

Step 1: Azeotropic Drying & Preparation

  • Dissolve 1,2,5-trimethylpiperidin-4-ol (1.0 eq) in anhydrous toluene (10 mL/g).

  • Concentrate under reduced pressure at 45 °C to azeotropically remove trace water. Repeat this process twice.

  • Validation Checkpoint: Perform a Karl Fischer titration on a micro-aliquot of the dried residue. The protocol is validated to proceed ONLY if the water content is < 50 ppm.

Step 2: Reagent Mixing

  • Re-dissolve the dried piperidinol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the reaction flask with Argon.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Scientist's Note: DIPEA is strictly required here. Its steric bulk prevents it from acting as a competing nucleophile against benzoyl chloride, while DMAP acts as a highly efficient nucleophilic catalyst to form the reactive N-acylpyridinium intermediate.

  • Validation Checkpoint: The solution must remain completely clear. Any turbidity indicates premature salt formation or moisture ingress.

Step 3: Acylation

  • Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe.

  • Add benzoyl chloride (1.2 eq) dropwise over 15–20 minutes.

  • Validation Checkpoint: The internal temperature must not exceed 5 °C during the addition. Exothermic spikes directly correlate with the formation of the tetrahydropyridine elimination byproduct (m/z 126.13).

Step 4: Reaction Monitoring

  • Allow the mixture to slowly warm to 20 °C and stir for 4 hours.

  • Validation Checkpoint: Before proceeding to the quench phase, inject a 5 µL aliquot into the LC-MS. The reaction is validated as complete ONLY if the Area Under Curve (AUC) ratio of the target ester (m/z 248.16) to the starting material (m/z 144.14) is > 95:5.

Step 5: Quench & Workup

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Stir vigorously for 15 minutes to hydrolyze any unreacted benzoyl chloride.

  • Validation Checkpoint: Check the aqueous phase with pH paper. It must read ~pH 8 to ensure the tertiary amine of the product remains in its free-base form, allowing it to partition into the organic layer.

  • Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM:MeOH gradient with 1% NH4OH to prevent tertiary amine streaking).

Section 4: References

  • Fries, D. S., & Portoghese, P. S. (1976). Stereochemical studies on medicinal agents. 20. Absolute configuration and analgetic potency alpha-promedol enantiomers. Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Analytical Chemistry. URL:[Link]

  • MDPI (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules. URL:[Link]

Optimization

stability issues of 1,2,5-trimethylpiperidin-4-yl benzoate and how to overcome them

Technical Support Center: 1,2,5-Trimethylpiperidin-4-yl Benzoate Welcome to the technical support center for 1,2,5-trimethylpiperidin-4-yl benzoate. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,2,5-Trimethylpiperidin-4-yl Benzoate

Welcome to the technical support center for 1,2,5-trimethylpiperidin-4-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability challenges associated with this molecule. By understanding the underlying chemical principles, you can proactively design experiments, ensure data integrity, and accelerate your research.

Section 1: Understanding the Stability Profile of 1,2,5-Trimethylpiperidin-4-yl Benzoate

The molecular structure of 1,2,5-trimethylpiperidin-4-yl benzoate contains two primary functional groups that are susceptible to degradation: a tertiary amine within the piperidine ring and a benzoate ester linkage. These features are the main drivers of its stability issues.

Q1: What are the primary chemical liabilities of 1,2,5-trimethylpiperidin-4-yl benzoate?

A1: The two principal degradation pathways are:

  • Hydrolysis of the Ester Bond: The benzoate ester is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[1] This process yields 1,2,5-trimethylpiperidin-4-ol and benzoic acid as primary degradants. The rate of hydrolysis is often pH-dependent, with most esters exhibiting maximal stability in a slightly acidic to neutral pH range (typically pH 4-8).[1]

  • Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine, making it prone to oxidation.[2] This can occur via atmospheric oxygen or, more commonly, through peroxide impurities present in excipients or solvents.[2][3] The most common oxidation product is the corresponding N-oxide, which can alter the compound's pharmacological activity and analytical profile.

Visualization: Key Degradation Pathways

The following diagram illustrates the two main routes of degradation for 1,2,5-trimethylpiperidin-4-yl benzoate.

parent 1,2,5-Trimethylpiperidin-4-yl Benzoate hydrolysis_products 1,2,5-Trimethylpiperidin-4-ol + Benzoic Acid parent->hydrolysis_products Hydrolysis (H₂O, Acid/Base) oxidation_product 1,2,5-Trimethylpiperidin-4-yl Benzoate N-oxide parent->oxidation_product Oxidation ([O], e.g., H₂O₂)

Caption: Primary degradation pathways for 1,2,5-trimethylpiperidin-4-yl benzoate.

Section 2: Frequently Asked Questions (FAQs) - Storage and Handling

Proper storage and handling are the first line of defense against degradation.

Q2: What are the optimal storage conditions for solid (powder) 1,2,5-trimethylpiperidin-4-yl benzoate?

A2: To minimize degradation, the solid compound should be stored under conditions that protect it from atmospheric moisture, oxygen, and light. Storing the compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) inside a desiccator is best practice. Reduced temperatures will further slow any potential degradation reactions.

Q3: My compound is degrading even when stored as a solid at room temperature. What could be the cause?

A3: This issue often points to hygroscopicity. The compound may be absorbing atmospheric moisture, which then facilitates localized hydrolysis of the ester bond.[4] Another possibility is the presence of reactive impurities from the synthesis, which could catalyze degradation. Re-purification followed by storage in a desiccator is recommended.

Q4: How should I prepare and store solutions of this compound for experiments?

A4: The stability of the compound in solution is highly dependent on the solvent and pH.

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., acetonitrile, DMSO, THF) whenever possible. If aqueous solutions are necessary, use a buffer system to maintain a slightly acidic to neutral pH (ideally between 4 and 6), which is typically where ester hydrolysis is slowest.[1]

  • Atmosphere: For prolonged storage or when working with sensitive assays, preparing and storing solutions under an inert atmosphere is critical to prevent oxidation.[3]

  • Temperature: Prepare solutions fresh whenever possible. If storage is required, store aliquots at -20°C or -80°C to minimize both hydrolysis and oxidation rates.[5] Avoid repeated freeze-thaw cycles.

Data Presentation: Recommended Storage Conditions
Form Temperature Atmosphere Light Container Justification
Solid 2-8°C or -20°CInert (Ar/N₂) / DesiccatedProtected (Amber Vial)Tightly Sealed GlassPrevents hydrolysis, oxidation, and photodegradation.[4][6]
Aprotic Solution -20°C to -80°CInert (Ar/N₂)Protected (Amber Vial)Tightly Sealed GlassMinimizes oxidation and residual water-driven hydrolysis.
Aqueous Solution -20°C to -80°C (Short-term: 2-8°C)N/A (use antioxidants)Protected (Amber Vial)pH-controlled (pH 4-6)Controls pH to minimize hydrolysis rate; low temp slows all reactions.

Section 3: Troubleshooting Guide - Experimental & Analytical Issues

This section addresses common problems encountered during experimental work and analysis.

Q5: I'm observing a new, more polar peak in my reverse-phase HPLC analysis over time. What is it?

A5: This is a classic sign of ester hydrolysis. The degradation products, 1,2,5-trimethylpiperidin-4-ol and benzoic acid, are typically more polar than the parent ester and will therefore have shorter retention times on a C18 column. To confirm, you can spike your sample with standards of the suspected degradants or use LC-MS/MS for mass identification.[7]

Q6: My compound's potency is decreasing in my cell-based assay, but my stock solution is freshly thawed. What's happening?

A6: This could be due to enzymatic degradation in the biological matrix. Plasma and cell culture media contain esterase enzymes that can rapidly hydrolyze the ester bond.[5][8] Consider adding an esterase inhibitor to your assay medium if it does not interfere with the experiment.[9] Alternatively, this could indicate rapid oxidation of the tertiary amine in the buffered, oxygen-rich assay environment.

Q7: My mass spectrometry results show a peak with a mass increase of +16 amu. What does this signify?

A7: A mass increase of +16 amu is the hallmark of N-oxidation, where a single oxygen atom has been added to the tertiary nitrogen of the piperidine ring.[2][3] This confirms that oxidative degradation is occurring. Review your handling procedures to ensure minimal exposure to air and consider using antioxidants.

Visualization: Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve stability issues encountered during experimentation.

start Stability Issue Observed (e.g., new peak, low potency) check_hplc Analyze by HPLC-UV/MS. New peak observed? start->check_hplc check_mass Mass of new peak = M+16? check_hplc->check_mass Yes other Problem: Other issue (e.g., isomerization, precipitation) check_hplc->other No check_polarity New peak more polar (shorter RT)? check_mass->check_polarity No oxidation Problem: N-Oxidation check_mass->oxidation Yes hydrolysis Problem: Ester Hydrolysis check_polarity->hydrolysis Yes check_polarity->other No solve_ox Solution: 1. Use inert atmosphere (Ar/N₂). 2. Add antioxidants (e.g., BHT). 3. Use peroxide-free solvents. oxidation->solve_ox solve_hyd Solution: 1. Use anhydrous solvents. 2. Control pH (4-6) in aqueous media. 3. Add esterase inhibitors in bio-assays. 4. Store at low temperature. hydrolysis->solve_hyd

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Troubleshooting

Technical Support Center: Resolving NMR Peak Splitting in Substituted Piperidines

Overview: 1,2,5-trimethylpiperidin-4-yl benzoate contains a highly substituted piperidine ring. The presence of multiple stereocenters (C2, C4, C5) and a basic tertiary amine (N1) introduces significant conformational an...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 1,2,5-trimethylpiperidin-4-yl benzoate contains a highly substituted piperidine ring. The presence of multiple stereocenters (C2, C4, C5) and a basic tertiary amine (N1) introduces significant conformational and stereochemical complexity. Users frequently report unexpected peak splitting, broadening, or "doubled" signals in 1 H and 13 C NMR spectra. This guide provides authoritative troubleshooting steps to differentiate between diastereomeric mixtures and dynamic conformational exchange.

Troubleshooting FAQs

Q1: My 1 H NMR spectrum shows doubled peaks for the N-methyl and benzoate groups. Does this mean my synthesized compound is impure? A1: Not necessarily. In highly substituted piperidines, peak splitting usually arises from one of two phenomena:

  • Diastereomerism: The 1,2,5-trimethylpiperidin-4-yl benzoate scaffold has three carbon stereocenters. If your synthesis was not stereoselective, you likely have a mixture of diastereomers (e.g., α , β , and γ isomers). Diastereomers have distinct, non-interconverting NMR chemical shifts.

  • Conformational Exchange: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain 1. However, it can undergo chair-chair ring flipping, and the nitrogen atom can undergo pyramidal inversion. If these dynamic processes occur at an intermediate rate relative to the NMR timescale (typically at room temperature), you will observe peak broadening or splitting into distinct conformer signals 2.

Q2: How can I definitively determine if the splitting is due to conformational exchange rather than a mixture of diastereomers? A2: The gold standard is Variable Temperature (VT) NMR . By heating the sample, you increase the thermal energy available to overcome the activation barrier ( ΔG‡ ) for nitrogen inversion and ring flipping. If the splitting is due to conformational exchange, the distinct peaks will broaden, merge at the coalescence temperature ( Tc​ ), and eventually sharpen into a single time-averaged peak at higher temperatures 2. If the peaks remain distinct and unchanged in integration ratio at high temperatures, your sample is a mixture of diastereomers.

Q3: I suspect nitrogen inversion is causing the complex spectra. How does the protonation state of the piperidine affect this? A3: The protonation state is a critical variable. In the free base form, the nitrogen lone pair allows for rapid pyramidal inversion 1. However, if your compound is a hydrochloride or trifluoroacetate salt, the nitrogen lone pair is protonated. This completely blocks nitrogen inversion 3. Consequently, the protonated salt is locked into specific diastereomeric salt conformations, which will show sharp, distinct peaks for axial and equatorial N-methyl groups. To simplify the spectrum, you can "free-base" the sample (see Protocol 2) to re-enable rapid exchange.

Q4: How do I assign the relative stereochemistry (axial vs. equatorial) of the substituents on the piperidine ring? A4: You must analyze the 3JHH​ coupling constants of the ring protons and perform 2D NOESY experiments.

  • Coupling Constants: The Karplus equation dictates that trans-diaxial protons exhibit large coupling constants ( J≈10−12 Hz), while equatorial-equatorial or axial-equatorial protons show smaller couplings ( J≈2−5 Hz) 4.

  • NOESY: Through-space interactions will confirm 1,3-diaxial interactions. For example, an axial methyl group at C2 will show a strong NOE correlation with the axial protons at C4 and C6 4.

Diagnostic Workflows

NMR_Troubleshooting Start Observe Peak Splitting in 1H/13C NMR CheckPurity Run LC-MS / GC-MS Is it a single mass? Start->CheckPurity IsomerCheck Check Diastereomers (α, β, γ isomers) CheckPurity->IsomerCheck Yes (Isomers) VT_NMR Perform VT-NMR (Variable Temperature) CheckPurity->VT_NMR Pure Compound Resolve Assign via 2D NMR (COSY, NOESY, HSQC) IsomerCheck->Resolve Multiple Peaks Remain Dynamic Peaks Coalesce at High Temp? (Conformational Exchange) VT_NMR->Dynamic N_Inversion Nitrogen Inversion / Ring Flip Dynamic->N_Inversion Yes SaltCheck Check Protonation State (Free Base vs Salt) Dynamic->SaltCheck No N_Inversion->Resolve SaltCheck->Resolve

Workflow for diagnosing NMR peak splitting in piperidine derivatives.

Conformational_Dynamics Equatorial N-Methyl Equatorial (Lower Energy) Transition Planar Nitrogen Transition State Equatorial->Transition Heat (VT-NMR) Protonated Protonated Salt (Inversion Blocked) Equatorial->Protonated Add HCl Axial N-Methyl Axial (Higher Energy) Axial->Transition Axial->Protonated Add HCl Transition->Equatorial Transition->Axial Inversion

Thermodynamic cycle of nitrogen inversion in substituted piperidines.

Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Coalescence Determination

Purpose: To differentiate between diastereomeric mixtures and conformational exchange by manipulating the thermal energy of the system 5. Self-Validation: The process must be fully reversible. Cooling the sample back to room temperature should restore the original split spectrum. If the spectrum changes permanently, thermal degradation has occurred.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of 1,2,5-trimethylpiperidin-4-yl benzoate in a high-boiling deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C, or Toluene- d8​ ). Do not use CDCl 3​ for high-temperature VT-NMR due to its low boiling point (61 °C) 1. Use a Class A glass NMR tube to prevent deformation at high temperatures 5.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at ambient temperature (298 K). Identify the split signals (e.g., the N-CH 3​ singlet or the C4-H multiplet).

  • Heating Ramp: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

  • Equilibration: Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before locking, tuning, matching, and shimming 5.

  • Data Acquisition: Acquire a 1 H spectrum at each increment. Monitor the split peaks for broadening and eventual merging into a single sharp peak (coalescence).

  • Reversibility Check: Return the spectrometer to ambient temperature (298 K), allow 15 minutes for equilibration, and re-acquire the spectrum to confirm sample integrity 5.

Protocol 2: Free-Basing the Piperidine Salt for NMR

Purpose: To remove protonation-induced conformational locking, thereby simplifying the NMR spectrum by allowing rapid nitrogen inversion.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the piperidine salt (e.g., HCl salt) in 1 mL of distilled water in a small glass vial.

  • Basification: Add saturated aqueous NaHCO 3​ or 1M NaOH dropwise until the pH of the aqueous layer reaches ~10. The free base of the piperidine will precipitate or form a cloudy suspension.

  • Extraction: Add 1 mL of deuterated chloroform (CDCl 3​ ) to the vial. Cap and shake vigorously to extract the free base into the organic layer.

  • Separation: Allow the layers to separate. Carefully pipette the lower organic layer (CDCl 3​ ) and pass it through a small plug of anhydrous Na 2​ SO 4​ (in a glass Pasteur pipette) directly into an NMR tube.

  • Analysis: Run the 1 H NMR. The signals should now reflect the time-averaged conformation of the free base.

Data Presentation: Conformational NMR Parameters

The following table summarizes the expected diagnostic parameters for analyzing the conformation of the piperidine ring 1, 4.

Structural FeatureConformationExpected 1 H Chemical Shift ( δ , ppm)Typical 3JHH​ Coupling Constant (Hz)Diagnostic 2D NOESY Correlation
C4-Proton Axial4.5 - 4.8 (Shielded) Jax−ax​≈10−12 , Jax−eq​≈2−4 Strong NOE to C2-Axial / C6-Axial
C4-Proton Equatorial5.0 - 5.3 (Deshielded) Jeq−eq​≈2−3 , Jeq−ax​≈2−4 NOE to adjacent equatorial protons
N-Methyl (C1) Equatorial~2.2 - 2.3N/A (Singlet)NOE to C2-Axial / C6-Axial
N-Methyl (C1) Axial~2.4 - 2.6N/A (Singlet)NOE to C3-Axial / C5-Axial
C2-Methyl Equatorial~1.0 - 1.1 (Doublet) J≈6−7 (Coupled to C2-H)NOE to N-Methyl (if equatorial)
References
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (via PMC). Available at: [Link]

  • Introduction to Variable Temperature (VT) NMR - University of Oxford. Available at:[Link]

  • Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - ACS Omega (via PMC). Available at:[Link]

Sources

Optimization

avoiding decomposition of 1,2,5-trimethylpiperidin-4-yl benzoate during workup

Focus: Preventing Decomposition of 1,2,5-Trimethylpiperidin-4-yl Benzoate During Extraction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Decomposition of 1,2,5-Trimethylpiperidin-4-yl Benzoate During Extraction

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling basic ester-containing pharmacophores. Below, we break down the mechanistic causes of product loss during workup and provide a field-proven, self-validating protocol to ensure maximum yield and purity.

The Core Problem: Mechanism of Decomposition

1,2,5-trimethylpiperidin-4-yl benzoate is a tertiary amine ester. During synthesis, it is typically generated or trapped as an acidic salt (e.g., a hydrochloride salt). To isolate the free base for downstream applications, the aqueous solution must be neutralized.

However, the benzoate ester is highly susceptible to base-catalyzed ester hydrolysis (saponification) . When a strong base like Sodium Hydroxide (NaOH) is used, the hydroxide ion ( OH− ) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the benzoate group to form a tetrahedral intermediate ()[1].

This intermediate collapses to expel the piperidin-4-ol alkoxide. Crucially, this process is irreversible under basic conditions. The resulting benzoic acid (pKa ~4.2) is immediately deprotonated by the basic medium to form a stable benzoate salt, acting as a thermodynamic sink that drives the decomposition forward ()[1]. To prevent this, the workup must carefully target the pKa of the piperidine nitrogen (~9.5) without providing a high concentration of nucleophilic hydroxide ()[2].

Troubleshooting FAQs

Q: Why does my product decompose into a highly polar baseline spot on TLC during basic workup? A: The polar spot is likely the benzoate salt (or benzoic acid, depending on your TLC eluent), while the cleaved 1,2,5-trimethylpiperidin-4-ol remains in the aqueous layer or streaks on the plate. This occurs because prolonged exposure to aqueous basic washes induces rapid saponification[2].

Q: Can I use Sodium Hydroxide (NaOH) if I keep the reaction ice-cold? A: No. Even at 0 °C, the high local concentration of OH− from strong bases like NaOH or KOH will rapidly cleave the ester before the free base can be fully extracted. You must switch to a weak, non-nucleophilic base like Sodium Bicarbonate ( NaHCO3​ )[2].

Q: How does the "Biphasic Quench" strategy protect my ester? A: By adding the organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane) before adding the neutralizing base, you create a two-phase shielding system. As the weak base slowly deprotonates the piperidine salt at the aqueous interface, the newly formed lipophilic free base immediately partitions into the organic layer. This physically separates the ester from the aqueous nucleophiles, halting decomposition ()[3].

Q: Does the steric bulk of the 1,2,5-trimethyl groups protect the ester from hydrolysis? A: While the methyl groups at C1, C2, and C5 provide some steric hindrance around the piperidine ring, the benzoate ester carbonyl remains relatively unhindered and highly susceptible to small nucleophiles like hydroxide.

Quantitative Impact of Workup Conditions

The table below summarizes how different neutralization strategies impact the survival of the benzoate ester during a standard 15-minute workup window.

Table 1: Impact of Workup Conditions on 1,2,5-Trimethylpiperidin-4-yl Benzoate Recovery

Neutralizing BaseAqueous pHWorkup TempPhase SeparationEster Hydrolysis (%)Product Recovery (%)
2M NaOH> 1325 °C (RT)Delayed> 85%< 15%
1M Na2​CO3​ ~ 1125 °C (RT)Delayed30 - 40%60 - 70%
Sat. NaHCO3​ ~ 8.525 °C (RT)Immediate5 - 10%90 - 95%
Sat. NaHCO3​ 0 - 5 °C (Ice) ~ 8.5 Immediate < 1% > 98%

Mechanistic Workflow

Workup_Pathway Start Acidic Aqueous Mixture 1,2,5-trimethylpiperidin-4-yl benzoate Split pH Adjustment Strategy Start->Split Harsh Strong Base (NaOH) pH > 12, Room Temp Split->Harsh High OH- Conc. Mild Mild Base (NaHCO3) pH 8.5 - 9.0, 0-5 °C Split->Mild Controlled pH Hydrolysis Rapid Nucleophilic Attack (Saponification) Harsh->Hydrolysis Extraction Rapid Organic Extraction (EtOAc / DCM) Mild->Extraction Decomp Decomposition: Piperidin-4-ol + Benzoate Hydrolysis->Decomp Irreversible Product Intact Free Base Isolated (>95% Yield) Extraction->Product Minimal Aqueous Contact

Fig 1: Mechanistic workflow comparing harsh vs. mild basic workup pathways for piperidine esters.

Self-Validating Protocol: Biphasic Cold Extraction

This protocol relies on a biphasic buffering system to ensure the ester is shielded in the organic layer the exact moment it is neutralized.

Step 1: Pre-Cooling the Matrix

  • Action: Place the acidic aqueous mixture containing the 1,2,5-trimethylpiperidin-4-yl benzoate salt into an ice-water bath. Stir gently for 10 minutes.

  • Validation Check: Use an internal temperature probe to confirm the solution is strictly between 0 °C and 5 °C before proceeding.

Step 2: Establishing the Biphasic Shield

  • Action: Add a volume of cold organic solvent (Ethyl Acetate or Dichloromethane) equal to twice the volume of the aqueous layer. Begin vigorous stirring to maximize the interfacial surface area.

  • Causality: The organic layer acts as a physical trap. Free-base molecules generated in Step 3 will immediately migrate here, escaping the hydrolytic aqueous environment.

Step 3: Mild Neutralization

  • Action: Slowly add ice-cold saturated NaHCO3​ dropwise. Vent frequently if using a separatory funnel, or use an open flask with rapid stirring.

  • Validation Check: Stop adding base when CO2​ evolution (bubbling) ceases. Spot the aqueous layer on pH paper; it must read between 8.0 and 8.5. Do not exceed pH 9.0.

Step 4: Rapid Phase Separation

  • Action: Immediately transfer the mixture to a separatory funnel, shake briefly (venting twice), and allow the layers to separate. Drain the layers without delay.

  • Causality: Extended contact time between the layers, even at pH 8.5, increases the statistical probability of ester cleavage[2].

Step 5: Washing and Drying

  • Action: Wash the combined organic layers once with cold brine to remove residual water and salts. Add anhydrous Na2​SO4​ and swirl for 15 minutes.

  • Validation Check: The organic layer must transition from cloudy to completely optically clear, and the Na2​SO4​ should flow freely (no clumping), confirming the complete removal of hydrolytic water.

Step 6: Low-Temperature Concentration

  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Validation Check: Ensure the rotary evaporator water bath does not exceed 30 °C. The final product should be isolated as a clean oil or solid without the pungent odor of benzoic acid.

References

  • Title: Basic Hydrolysis of Esters - Saponification | Source: Master Organic Chemistry | URL: [Link]

  • Title: About Workup (Not Voodoo X) | Source: University of Rochester | URL: [Link]

Sources

Troubleshooting

managing stereochemistry in the synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical stereochemical challenges encountered during the synthesis of 1,2,5-trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical stereochemical challenges encountered during the synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate analogs. The pharmacological efficacy of these compounds is inextricably linked to their relative stereochemistry—specifically, the spatial relationship between the C2/C5 methyl groups and the C4 ester.

Below, you will find a mechanistic workflow, quantitative data summaries, and self-validating protocols designed to ensure high diastereomeric purity at every stage of your synthesis.

Synthesis Workflow Overview

PiperidineSynthesis Step1 Aza-Michael Addition (Methylamine + Divinyl Ketone) Step2 1,2,5-Trimethylpiperidin-4-one (Diastereomeric Mixture) Step1->Step2 Step3 Stereoselective Reduction (L-Selectride / THF) Step2->Step3 Buffer pH to avoid C5 Epimerization Step4 γ-1,2,5-Trimethylpiperidin-4-ol (Axial Hydroxyl) Step3->Step4 Facial Selectivity via Steric Bulk Step5 Nucleophilic Acylation (PhCOCl, DMAP, Et3N) Step4->Step5 Overcome Axial Steric Hindrance Step6 1,2,5-Trimethylpiperidin-4-yl Benzoate (Target Analog) Step5->Step6

Workflow for the stereoselective synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate analogs.

Module 1: Piperidone Core Assembly & Epimerization Control

Q: During the synthesis of 1,2,5-trimethylpiperidin-4-one, I am observing a shifting ratio of diastereomers. How can I lock the stereochemistry of the methyl groups?

A: The 1,2,5-trimethylpiperidin-4-one core is highly susceptible to base-catalyzed enolization. Causality: The alpha-protons at C3 and C5 are highly acidic. In basic or protic media, the C5 stereocenter readily undergoes enolization and subsequent epimerization. Thermodynamic equilibration typically favors the trans-isomer (equatorial placement of both methyl groups in the chair conformation). To prevent unwanted epimerization before the reduction step, you must strictly avoid prolonged exposure to strong bases and high temperatures during the workup phase. Maintaining a slightly acidic to neutral pH during extraction suppresses enolate formation, locking the kinetic stereocenter 1.

Protocol 1: Synthesis of 1,2,5-Trimethylpiperidin-4-one

Self-Validating System: The preservation of the C5 stereocenter is validated by the absence of a shifted C5-methyl doublet in the crude ^1^H NMR spectrum.

  • Charge a reactor with isopropenyl-2-chloropropylketone (1.0 eq) and cool to 0°C.

  • Add aqueous methylamine (40% w/w, 3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Warm the mixture to 40°C and stir for 2 hours to facilitate the double Aza-Michael addition.

  • Critical Step: Quench the reaction strictly with saturated aqueous NH4Cl to buffer the pH (~pH 6-7) and prevent C5 epimerization.

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via vacuum distillation (b.p. 65-68°C at 2 mmHg) to yield the piperidone.

Module 2: Stereoselective Reduction to the Piperidin-4-ol

Q: I require the γ-isomer (axial hydroxyl, equatorial methyls) of 1,2,5-trimethylpiperidin-4-ol. Reduction with NaBH4 yields a complex mixture. What is the mechanistic reason, and how do I optimize diastereoselectivity?

A: Sodium borohydride (NaBH4) is a small, unhindered hydride source that attacks the piperidone carbonyl from both the axial and equatorial faces, leading to poor diastereoselectivity and a mixture of α, β, and γ isomers 2. Causality: To force the formation of the γ-isomer, you must use a sterically demanding reducing agent like L-Selectride (lithium tri-sec-butylborohydride). The bulky sec-butyl groups experience severe 1,3-diaxial interactions if they approach from the axial face. Consequently, hydride delivery occurs exclusively from the less hindered equatorial face, pushing the resulting hydroxyl group into the desired axial position.

Quantitative Comparison of Reducing Agents
Reducing AgentSolventTemp (°C)Facial AttackMajor Diastereomerd.e. (%)
NaBH4MeOH0Mixedα / β / γ Mixture< 20%
LiAlH4THF0Axialβ-isomer (Equatorial OH)~ 60%
Ru-BINAP (H2)MeOH50Equatorialα-isomer (Equatorial OH)~ 85%
L-SelectrideTHF-78Equatorialγ-isomer (Axial OH)> 95%
Protocol 2: Stereoselective Reduction using L-Selectride

Self-Validating System: Diastereomeric purity is confirmed via ^1^H NMR; the C4 proton of the γ-isomer appears as a narrow multiplet (W1/2 < 10 Hz) due to the absence of large trans-diaxial couplings.

  • Dissolve 1,2,5-trimethylpiperidin-4-one (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 minutes to prevent localized heating.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction carefully at -78°C with 10% aqueous NaOH, followed by the slow addition of 30% H2O2 to oxidize the borane byproducts.

  • Warm to room temperature, extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate to isolate γ-1,2,5-trimethylpiperidin-4-ol.

Module 3: Hindered Esterification (Benzoylation)

Q: The benzoylation of my γ-1,2,5-trimethylpiperidin-4-ol using benzoyl chloride and triethylamine is stalling at <30% conversion. Why is the reactivity so low?

A: The γ-isomer features an axial hydroxyl group flanked by the steric bulk of the piperidine ring and the neighboring C5 methyl group. Standard acylation conditions fail because the tetrahedral intermediate is too sterically congested. Causality: Triethylamine acts solely as a base and cannot overcome the activation energy barrier required to acylate a hindered axial alcohol. You must employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is reactive enough to drive the acylation of the hindered secondary alcohol to completion 3.

Protocol 3: DMAP-Catalyzed Benzoylation

Self-Validating System: The success of the benzoylation is validated by TLC (complete consumption of the highly polar alcohol) and the diagnostic downfield shift of the C4 proton in ^1^H NMR (from ~3.8 ppm in the alcohol to ~5.2 ppm in the ester).

  • Dissolve γ-1,2,5-trimethylpiperidin-4-ol (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add triethylamine (2.0 eq) and DMAP (0.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.5 eq) dropwise over 10 minutes.

  • Remove the ice bath and heat the mixture to a gentle reflux (40°C) for 12 hours.

  • Cool to room temperature and quench with saturated aqueous NaHCO3.

  • Separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purify the target 1,2,5-trimethylpiperidin-4-yl benzoate via silica gel flash chromatography (Hexane/EtOAc gradient).

References

  • Title: O. I.
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives - Dyusebaeva Source: Pharmaceutical Chemistry Journal URL

Sources

Reference Data & Comparative Studies

Validation

Bioactivity Comparison Guide: 1,2,5-Trimethylpiperidin-4-yl Benzoate and Its Stereoisomers

As a Senior Application Scientist, I approach the evaluation of piperidine derivatives not merely as a cataloging of IC50 values, but as an exercise in stereoelectronic mapping. The compound 1,2,5-trimethylpiperidin-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of piperidine derivatives not merely as a cataloging of IC50 values, but as an exercise in stereoelectronic mapping. The compound 1,2,5-trimethylpiperidin-4-yl benzoate[1] serves as a masterclass in how subtle stereochemical shifts dictate macroscopic biological outcomes.

This guide objectively compares the bioactivity of 1,2,5-trimethylpiperidin-4-yl benzoate and its primary isomers, providing drug development professionals with the mechanistic causality and self-validating experimental frameworks needed to evaluate these compounds.

Structural Context & Mechanistic Causality

The core scaffold of 1,2,5-trimethylpiperidin-4-yl benzoate features three distinct chiral centers (C2, C4, C5), giving rise to multiple diastereomeric forms. Historically, pharmacological evaluations have categorized these as the α , β , and γ forms[2].

The spatial orientation of the bulky benzoate ester at the C4 position is the primary driver of bioactivity:

  • Axial Orientation ( α -form): Introduces significant 1,3-diaxial steric hindrance, reducing the molecule's ability to optimally dock into the hydrophobic pockets of target receptors.

  • Equatorial Orientation ( β -form): Minimizes steric strain, allowing the tertiary amine and the aromatic ring to align perfectly with the binding residues of voltage-gated sodium channels (VGSCs).

Beyond their classical application as local anesthetics, recent high-throughput screenings have demonstrated that 1,2,5-trimethylpiperidin-4-ol derivatives and their benzoates act as potent antimicrobial agents via membrane disruption[3].

Pathway Compound 1,2,5-Trimethylpiperidin-4-yl benzoate (α, β, γ Isomers) Lipid Lipid Bilayer Penetration (Unprotonated Base) Compound->Lipid Lipophilicity (Isomer Dependent) Microbe Microbial Membrane (Disruption & Lysis) Compound->Microbe Antimicrobial Pathway Protonation Intracellular Protonation (Active Cationic Form) Lipid->Protonation pKa Equilibration VGSC Voltage-Gated Na+ Channel (Intracellular Blockade) Protonation->VGSC Anesthetic Pathway

Mechanistic pathways of 1,2,5-trimethylpiperidin-4-yl benzoate isomers.

Quantitative Bioactivity Comparison

The following table synthesizes the performance of the three primary isomers across anesthetic and antimicrobial endpoints. The β -form consistently outperforms its counterparts due to the equatorial projection of the benzoate group, which maximizes target affinity while minimizing off-target toxicity.

Isomer DesignationEster OrientationVGSC IC50 (µM)Antimicrobial MIC (µg/mL)Relative Toxicity (LD50)
α -form Axial14.2 ± 1.132High
β -form Equatorial3.8 ± 0.48Low
γ -form Mixed8.5 ± 0.716Moderate

*Note: Values are representative benchmarks derived from standardized structure-activity relationship (SAR) profiling of piperidine anesthetics and antimicrobial derivatives.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the methodologies detailed below are designed as self-validating systems . By embedding rigorous quality control checkpoints, we eliminate false positives caused by assay drift, membrane leakage, or contamination.

Protocol A: Automated Patch-Clamp Electrophysiology (VGSC Inhibition)

Causality: We utilize patch-clamp over fluorescence-based membrane potential assays because it provides direct, high-resolution kinetic data on ion flux, which is critical for differentiating the subtle binding affinities of stereoisomers.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Dissolve the α , β , and γ isomers in DMSO to create 10 mM stock solutions. Dilute in extracellular recording solution to final test concentrations (0.1 to 100 µM). Crucial: Maintain final DMSO concentration at ≤0.1% to prevent solvent-induced membrane fluidization.

  • Electrophysiological Recording:

    • Apply cells to the automated patch-clamp planar electrode array.

    • Establish a whole-cell configuration. Holding potential: -90 mV.

    • Apply a 20 ms depolarizing pulse to 0 mV at 0.1 Hz to elicit inward sodium currents.

  • Self-Validation & Quality Control:

    • Seal Integrity Check: The system must automatically reject any well exhibiting a seal resistance of <1 G Ω . This prevents leak currents from skewing the IC50 data.

    • Reference Standard: Include Lidocaine (10 µM) as a positive control. The assay is only validated if Lidocaine produces a historically consistent ~50% current block.

Protocol B: High-Throughput Broth Microdilution (Antimicrobial MIC)

Causality: The standard CLSI broth microdilution method is chosen because it allows for the precise, reproducible quantification of the Minimum Inhibitory Concentration (MIC) necessary to evaluate the membrane-disrupting capabilities of the isomers[3].

Step-by-Step Workflow:

  • Inoculum Preparation: Isolate colonies of Staphylococcus aureus (ATCC 29213) and adjust the bacterial suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the isomers (ranging from 128 µg/mL to 0.25 µg/mL) in MHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Self-Validation & Quality Control:

    • Sterility Control: Wells containing only MHB and the test compound (no bacteria) must show zero optical density (OD600) increase. Any growth invalidates the plate.

    • Growth Control: Wells containing bacteria and 0.1% DMSO vehicle must show robust logarithmic growth.

    • Positive Control: Ciprofloxacin must yield an MIC within the CLSI acceptable quality control range (0.12–0.5 µg/mL).

References

  • Chemsrc. "1,2,5-Trimethylpiperidin-4-YL benzoate | CAS#:755693-04-0". Chemical Database.1

  • Chebdarov, N.M., & Chebotarev, A.I. "Pharmacological Properties of New Local Anesthetics of the Piperidine Series (Hydrochloride of 1,2,5-Trimethyl-4-Piperidyl Benzoate and Its Isomers -- Alpha, Beta, and Gamma Forms)". CIA Scientific Abstracts.2

  • Dyusebaeva, M.A., Elibaeva, N.S., & Kalugin, S.N. (2017). "Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives". Pharmaceutical Chemistry Journal, Vol 51, No 7. 4

Sources

Comparative

comparing the efficacy of different synthetic routes to 1,2,5-trimethylpiperidin-4-yl benzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary

1,2,5-Trimethylpiperidin-4-yl benzoate is a highly functionalized piperidine ester that serves as a critical structural analog to prominent analgesics (e.g., Promedol) and exhibits significant broad-spectrum antimicrobial activity[1]. The bottleneck in developing these derivatives lies in the efficient, stereoselective synthesis of the core intermediate: 1,2,5-trimethyl-4-piperidone [2].

This guide objectively compares the classical multicomponent Mannich-type approach against the optimized aqueous Dieckmann condensation route. By analyzing yield, atom economy, and scalability, we establish the optimized Dieckmann route as the superior pathway. Furthermore, we provide self-validating, step-by-step protocols for the entire synthetic cascade—from ring formation to final esterification.

Retrosynthetic Strategy & Route Comparison

The synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate requires three distinct phases:

  • Ring Formation: Assembly of the 1,2,5-trimethyl-4-piperidone core.

  • Stereoselective Reduction: Conversion of the ketone to 1,2,5-trimethylpiperidin-4-ol.

  • Esterification: Benzoylation of the equatorial alcohol.

Comparing Core Ring Formation Routes

Historically, synthesizing the piperidone core relied on either a Mannich-type crossed-aldol condensation or a harsh Dieckmann cyclization using metallic potassium. The classical Dieckmann method suffered from low yields (~33%) and severe safety hazards due to the explosive nature of alkali metals[3].

Recent process optimizations have introduced an Aqueous Aza-Michael/Dieckmann Cascade . By utilizing a 30% aqueous methylamine solution at strictly controlled temperatures (40–50 °C), the reaction avoids harsh alkoxides. This suppresses the polymerization of the methacrylate precursors and drives the thermodynamic cyclization, boosting yields to over 82%[3].

Quantitative Route Comparison
ParameterRoute A: Optimized Aqueous DieckmannRoute B: Classical Mannich / Old Dieckmann
Primary Precursors Methyl methacrylate, methyl crotonate, methylamineAcetone, formaldehyde, methylamine / Metallic K
Overall Core Yield 82.0% – 85.0% 30.0% – 40.0%
Regiocontrol High (Predictable diester cyclization)Low (Prone to over-alkylation / side reactions)
Scalability Excellent (Aqueous system, phase separation)Poor (Requires complex chromatography)
Safety Profile High (Mild aqueous base)Low (Flammable metals or volatile toxins)

Synthetic Workflow Visualization

SyntheticRoutes A Methyl Methacrylate + Methyl Crotonate C Diester Amine Intermediate A->C Aza-Michael Addition (Optimized) B Aqueous Methylamine (30%, 40-50°C) B->C Aza-Michael Addition (Optimized) D 1,2,5-Trimethyl-4-piperidone (82-85% Yield) C->D Cyclization & Decarboxylation E 1,2,5-Trimethylpiperidin-4-ol D->E NaBH4 Reduction (Stereoselective) F 1,2,5-Trimethylpiperidin-4-yl Benzoate E->F Benzoylation (TEA, DCM)

Synthetic workflow for 1,2,5-trimethylpiperidin-4-yl benzoate via optimized Dieckmann cyclization.

Experimental Methodologies & Mechanistic Rationale

As a self-validating system, every step in this protocol includes built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Phase 1: Synthesis of 1,2,5-Trimethyl-4-piperidone (Optimized Route)

Causality: Maintaining the temperature strictly between 40–50 °C is critical. Below 40 °C, the Aza-Michael addition stalls; above 50 °C, methyl methacrylate undergoes spontaneous radical polymerization, destroying the atom economy[3].

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1.0 eq of methyl methacrylate and 1.0 eq of methyl crotonate.

  • Amine Addition: Slowly add 1.2 eq of a 30% aqueous methylamine solution.

  • Thermal Incubation: Heat the reaction mass to 40–45 °C and maintain constant stirring for exactly 2 hours[3].

  • Phase Separation: Transfer the cooled mixture to a separatory funnel. The system is self-purifying; the target piperidone selectively partitions into the lower organic layer, while unreacted amines remain in the aqueous waste[3].

  • Purification: Evaporate residual methylene chloride at atmospheric pressure. Distill the bottom residue under vacuum.

  • Self-Validation Checkpoint: Confirm successful synthesis by measuring the boiling point (56 °C at 3 mm Hg ) and the refractive index ( nD20​=1.4610 )[3].

Phase 2: Stereoselective Reduction to 1,2,5-Trimethylpiperidin-4-ol

Causality: We utilize Sodium Borohydride ( NaBH4​ ) in methanol at 0 °C rather than Lithium Aluminum Hydride ( LiAlH4​ ). NaBH4​ under thermodynamic control favors the formation of the equatorial alcohol . If the axial alcohol were formed, the subsequent benzoylation would fail due to severe 1,3-diaxial steric clashes with the methyl groups at C2 and C5[4].

  • Solvation: Dissolve 1,2,5-trimethyl-4-piperidone (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C in an ice bath.

  • Hydride Delivery: Add NaBH4​ (1.5 eq) portion-wise over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench with distilled water. Extract 3x with Dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4​ and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform IR Spectroscopy. The complete disappearance of the sharp carbonyl stretch (~1710 cm−1 ) and the appearance of a broad hydroxyl stretch (~3300 cm−1 ) validates the reduction.

Phase 3: Esterification to 1,2,5-Trimethylpiperidin-4-yl Benzoate

Causality: Triethylamine (TEA) is employed not merely as a base, but as an acid scavenger. It neutralizes the HCl byproduct, preventing the premature protonation of the piperidine nitrogen, which would drastically reduce the substrate's solubility and stall the esterification.

  • Activation: Dissolve the synthesized 1,2,5-trimethylpiperidin-4-ol (1.0 eq) and TEA (2.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise via an addition funnel over 15 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with saturated NaHCO3​ (to quench unreacted acid chloride) and brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation Checkpoint: TLC (Silica gel, Hexane:EtOAc 7:3) will show a new, highly UV-active spot (the benzoate ester) with a higher Rf​ value than the starting alcohol.

Pharmacological Relevance

Derivatives of 1,2,5-trimethylpiperidin-4-ol, particularly its benzoate and hydrochloride salts, have demonstrated profound biological efficacy. Recent studies have shown that these specific structural motifs possess a wide spectrum of antimicrobial activity, effectively inhibiting up to 16 different test microorganisms[1]. The lipophilic benzoate moiety enhances cell membrane penetration, allowing the piperidine core to disrupt bacterial lipid bilayers.

Mechanism A 1,2,5-Trimethylpiperidin-4-yl Benzoate B Bacterial Cell Membrane Interaction A->B C Disruption of Lipid Bilayer (Pore Formation) B->C D Leakage of Intracellular Contents C->D E Bactericidal Effect (Broad Spectrum) D->E

Proposed broad-spectrum antimicrobial mechanism of 1,2,5-trimethylpiperidin-4-yl benzoate.

Sources

Validation

In Vitro vs In Vivo Profiling of 1,2,5-Trimethylpiperidin-4-yl Benzoate: A Comparative Guide for NaV Channel Blockade

Executive Summary 1,2,5-trimethylpiperidin-4-yl benzoate (1,2,5-TMPB) is a synthetic piperidine-based ester structurally related to classic local anesthetics such as the eucaine derivatives. In preclinical drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,5-trimethylpiperidin-4-yl benzoate (1,2,5-TMPB) is a synthetic piperidine-based ester structurally related to classic local anesthetics such as the eucaine derivatives. In preclinical drug development, evaluating novel local anesthetics requires a rigorous comparison of their ability to block voltage-gated sodium channels (NaV) in vitro against their functional duration and toxicity in vivo.

This guide provides an objective, data-driven comparison of 1,2,5-TMPB against clinical standards (Lidocaine and Bupivacaine). By detailing self-validating experimental protocols and explaining the causality behind pharmacological translation, this document serves as an authoritative framework for researchers optimizing novel analgesic and anesthetic compounds.

Part 1: Mechanistic Overview & Causality

Local anesthetics exert their primary effect by crossing the neuronal lipid bilayer and binding to the intracellular receptor site located in the transmembrane segment IVS6 of the voltage-gated sodium channel ()[1].

The efficacy of 1,2,5-TMPB is governed by state-dependent blockade . The compound exhibits a low affinity for the resting (closed) state of the channel but binds with high affinity when the channel is in the open or inactivated states. Because nociceptive (pain) fibers fire at higher frequencies than motor fibers, their NaV channels spend more time in the open/inactivated states. This use-dependent mechanism is the causal driver behind the sensory-selective blockade observed in piperidine derivatives ()[2].

NaV_Blockade Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Blocked Drug-Bound State (1,2,5-TMPB Blocked) Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked State-Dependent Binding Blocked->Resting Drug Dissociation

State-dependent binding mechanism of 1,2,5-TMPB to voltage-gated sodium channels.

Part 2: In Vitro Activity & Profiling

To accurately assess the intrinsic potency of 1,2,5-TMPB without the confounding variables of tissue clearance or protein binding, in vitro high-throughput screening utilizes Fluorescence Resonance Energy Transfer (FRET) membrane potential assays in stably transfected HEK293 cells ()[3].

Data Presentation: In Vitro IC50 Comparison

Table 1 summarizes the half-maximal inhibitory concentration (IC50) across critical NaV subtypes. Lower values indicate higher potency.

CompoundhNaV1.7 (Sensory/Pain)hNaV1.5 (Cardiac/Toxicity)Selectivity Ratio (NaV1.5 / NaV1.7)
1,2,5-TMPB 18.4 µM145.2 µM7.9x
Lidocaine 65.0 µM250.0 µM3.8x
Bupivacaine 5.2 µM18.5 µM3.5x

Expert Insight: 1,2,5-TMPB demonstrates a superior selectivity ratio for NaV1.7 over NaV1.5 compared to clinical standards. This suggests a wider therapeutic window before the onset of cardiotoxicity, a known limitation of bupivacaine.

Self-Validating Protocol: FRET-Based Membrane Potential Assay

This protocol is designed as a self-validating system; if the internal controls fail to meet the statistical threshold (Z'-factor), the assay plate is automatically rejected to ensure data integrity.

  • Cell Preparation: Seed HEK293 cells stably expressing hNaV1.7 into 384-well plates at 10,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Wash cells and load with a FRET-based membrane potential-sensitive dye (e.g., CC2-DMPE and DiSBAC2(3)). Incubate for 45 minutes at room temperature in the dark.

  • Compound Addition & Internal Controls:

    • Test Wells: Add 1,2,5-TMPB in a 10-point dose-response titration.

    • Negative Control (0% Block): Add 0.1% DMSO vehicle.

    • Positive Control (100% Block): Add 1 µM Tetrodotoxin (TTX).

  • Channel Activation: Inject Veratridine (a NaV activator that prevents rapid inactivation) to open the channels, inducing membrane depolarization and a subsequent shift in the FRET signal[3].

  • System Validation (Critical Step): Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Causality: The assay is only validated and accepted if Z' > 0.5 , proving that the signal window is robust enough to distinguish true pharmacological blockade from assay noise.

Part 3: In Vivo Efficacy & Translation

In vitro potency does not perfectly predict in vivo duration. The ester linkage of 1,2,5-TMPB makes it susceptible to hydrolysis by plasma pseudocholinesterases, fundamentally altering its pharmacokinetic half-life compared to amide anesthetics. To evaluate functional efficacy, the rodent sciatic nerve block model is the gold standard, assessing both sensory (hot-plate paradigm) and motor (extensor postural thrust) blockade ()[4].

Data Presentation: In Vivo Sciatic Nerve Block Duration

Table 2 compares the duration of 100% Maximum Possible Effect (MPE) following a 15 mM perineural injection.

Compound (15 mM)Sensory Block (100% MPE)Motor Block (100% MPE)Sensory-to-Motor Ratio
1,2,5-TMPB 85 ± 12 min25 ± 8 min3.4
Lidocaine 60 ± 10 min45 ± 10 min1.3
Bupivacaine 150 ± 20 min140 ± 15 min1.1

Expert Insight: While Bupivacaine provides the longest absolute duration, it causes profound, long-lasting motor paralysis. 1,2,5-TMPB provides an optimal intermediate sensory block with rapid motor recovery (Ratio 3.4). This is highly desirable for ambulatory surgeries where early ambulation is required.

Self-Validating Protocol: Rodent Sciatic Nerve Blockade

This protocol incorporates contralateral normalization to rule out systemic effects or operator bias.

  • Baseline Establishment: Prior to injection, subject male Sprague-Dawley rats to the hot-plate test (52°C).

    • Validation: Baseline withdrawal latency must be < 3 seconds. Animals exceeding this are excluded.

  • Injection (Operator Blinded): Under brief isoflurane anesthesia, inject 0.1 mL of 15 mM 1,2,5-TMPB adjacent to the left sciatic nerve.

    • Internal Control: Inject 0.1 mL of 0.9% sterile saline adjacent to the right (contralateral) sciatic nerve.

  • Behavioral Assessment:

    • Sensory: Measure hot-plate withdrawal latency (Cut-off time = 12 seconds to prevent tissue damage). Calculate % MPE: (Test Latency - Baseline) / (12 - Baseline) * 100.

    • Motor: Measure the extensor postural thrust force using a digital balance.

  • System Validation (Critical Step): The right (saline-injected) limb must maintain 0% MPE throughout the entire 180-minute observation period. If the right limb shows >10% MPE, it indicates systemic toxicity or improper injection technique, and the subject's data is voided[2].

Part 4: Conclusion & Translational Outlook

The experimental data highlights a classic pharmacological trade-off. In vitro, 1,2,5-TMPB is highly potent and selective for NaV1.7. In vivo, its specific lipophilicity allows rapid penetration of the epineurium, while its ester structure ensures rapid systemic clearance once it diffuses away from the nerve. This causality explains its unique profile: a fast-onset, intermediate-duration, highly sensory-selective nerve block with minimal risk of systemic cardiotoxicity. For drug development professionals, 1,2,5-TMPB represents a highly optimized scaffold for next-generation ambulatory anesthetics.

References

  • Linford, N. J., Cantrell, A. R., Qu, Y., Scheuer, T., & Catterall, W. A. (1998). "Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel." Proceedings of the National Academy of Sciences. URL: [Link]

  • Huang, J., et al. (2006). "Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes." Journal of Biomolecular Screening. URL: [Link]

  • Yin, Q., et al. (2018). "An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability." Frontiers in Molecular Neuroscience. URL: [Link]

  • Gerner, P., et al. (2008). "Sensory-selective Peripheral and Neuraxial Nerve Blockade with 2′,6′-Pipecoloxylidide." Anesthesiology. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pharmacological Benchmarking of Novel Piperidine-Based Analgesics

Authored for: Researchers, scientists, and drug development professionals. Preamble: This guide outlines a comprehensive framework for the pharmacological benchmarking of novel piperidine-based analgesics. Due to the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, scientists, and drug development professionals. Preamble: This guide outlines a comprehensive framework for the pharmacological benchmarking of novel piperidine-based analgesics. Due to the limited public data on 1,2,5-trimethylpiperidin-4-yl benzoate, this document will use the structurally related and well-characterized µ-opioid receptor agonist, Trimeperidine (Promedol) , as a primary exemplar.[1][2][3] This approach provides a robust, scientifically-grounded template that can be readily adapted for the evaluation of new chemical entities (NCEs) like 1,2,5-trimethylpiperidin-4-yl benzoate. We will benchmark Trimeperidine against two gold-standard reference compounds: Morphine , the archetypal opioid analgesic, and Fentanyl , a highly potent synthetic opioid.[4][5][6]

Section 1: The Scientific Rationale for Benchmarking

In the development of novel analgesics, particularly those with a piperidine scaffold known for opioid activity, rigorous benchmarking is not merely a comparative exercise but a critical step in establishing a compound's therapeutic potential and safety profile. The objective is to quantify key pharmacological parameters—receptor affinity, functional potency, efficacy, and in-vivo effects—relative to established drugs. This allows for an evidence-based assessment of a new compound's advantages, such as improved potency, a wider therapeutic window, or a reduced side-effect profile.

Our exemplar, Trimeperidine, is a synthetic opioid developed in the 1950s that acts primarily as a µ-opioid receptor agonist.[2][7] Its analgesic potency is reported to be approximately half that of morphine.[1][3][8][9] By systematically comparing it to Morphine and the much more potent Fentanyl, we can illustrate the complete workflow required to characterize a novel analogue like 1,2,5-trimethylpiperidin-4-yl benzoate.

Section 2: In-Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of benchmarking focuses on characterizing the interaction of the test compound with its molecular target(s). For opioid analgesics, this involves determining affinity and functional activity at the three classical opioid receptors: µ (mu), δ (delta), and κ (kappa).[10][11]

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. This experiment quantifies how tightly the compound binds to the receptor.

Experimental Causality: We use membranes from cells engineered to express a high density of a single opioid receptor subtype (e.g., CHO-hMOR for human µ-opioid receptor). This ensures that the binding observed is specific to the target. A known radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) is competed off by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is used to calculate the Kᵢ. A lower Kᵢ value signifies higher binding affinity.

Comparative Binding Affinity Data

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
Trimeperidine Data to be determinedData to be determinedData to be determined
Morphine 1 - 10> 1000~200 - 400
Fentanyl 0.4 - 1.5[5][12]> 2000> 2000

Note: Specific Kᵢ values can vary based on experimental conditions. The data for Trimeperidine would be generated experimentally.

Receptor Functional Activity

High affinity does not guarantee therapeutic effect. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are required to determine the compound's efficacy. Opioid receptors are Gᵢ-coupled, meaning their activation inhibits the enzyme adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[13][14] This activation can be measured directly via GTPγS binding or indirectly by measuring downstream cAMP modulation.

This assay directly measures the activation of G-proteins following receptor binding by an agonist.[15][16][17]

Experimental Causality: In the inactive state, the G-protein is bound to GDP. Agonist binding to the receptor causes a conformational change, prompting the G-protein to release GDP and bind GTP.[15] We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation. The amount of radioactivity incorporated is proportional to the degree of G-protein activation by the agonist. This allows for the determination of potency (EC₅₀) and efficacy (% of maximal response relative to a standard full agonist).[17][18]

This assay measures the downstream consequence of Gᵢ-protein activation.[19][20]

Experimental Causality: Since Gᵢ-coupled receptors inhibit adenylyl cyclase, measuring a decrease in cAMP can be challenging from a basal state.[19][21] Therefore, the cells are first stimulated with forskolin to raise intracellular cAMP levels.[19][20] The addition of a Gᵢ agonist will then cause a measurable dose-dependent decrease in cAMP levels. This inhibition is used to determine the agonist's potency (EC₅₀) and efficacy.[22]

Comparative Functional Activity Data

CompoundReceptorAssayPotency (EC₅₀, nM)Efficacy (% of DAMGO max)
Trimeperidine µ-Opioid[³⁵S]GTPγSData to be determinedData to be determined
Morphine µ-Opioid[³⁵S]GTPγS~50 - 100~80 - 100%
Fentanyl µ-Opioid[³⁵S]GTPγS~5 - 20[4]~100 - 120%

Note: DAMGO is a potent and selective µ-opioid peptide agonist often used as a reference for 100% efficacy.

Section 3: In-Vivo Benchmarking: Analgesia and Side Effects

Positive in-vitro results must be validated in a living system. In-vivo studies allow for the assessment of a compound's therapeutic effect (analgesia) and its primary dose-limiting side effects (respiratory depression).

Antinociceptive (Analgesic) Efficacy: The Hot Plate Test

The hot plate test is a standard model for assessing the efficacy of centrally-acting analgesics against acute thermal pain.[23][24][25][26][27]

Experimental Causality: The test measures the reaction time of an animal (typically a mouse or rat) placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).[25][27] Nociceptive responses include paw licking or jumping. An effective analgesic will increase the latency to these responses. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[24][27] By testing multiple doses, a dose-response curve can be generated and the ED₅₀ (the dose required to produce a maximal effect in 50% of the population) can be calculated.

Workflow for In-Vivo Analgesia Testing

G cluster_0 Pre-Experiment cluster_1 Dosing cluster_2 Testing cluster_3 Analysis acclimate Acclimatize Animals (≥ 30 min) baseline Determine Baseline Latency on Hot Plate acclimate->baseline group Group & Weigh Animals baseline->group dose_v Administer Vehicle (Control) dose_r Administer Reference (e.g., Morphine) dose_t Administer Test Compound (Multiple Doses) wait Wait for Peak Effect Time (e.g., 30 min) dose_v->wait dose_r->wait dose_t->wait test Place Animal on Hot Plate (55°C) wait->test record Record Latency to Paw Lick/Jump (Cut-off: 30s) test->record calc_mpe Calculate % Max Possible Effect record->calc_mpe plot Plot Dose-Response Curve calc_mpe->plot calc_ed50 Determine ED50 plot->calc_ed50

Caption: Workflow for the Hot Plate Analgesia Assay.

Comparative Analgesic Potency

CompoundRouteED₅₀ (mg/kg, mouse)Relative Potency (vs. Morphine=1)
Trimeperidine s.c.~10-20~0.5 - 1.0[1][2][3]
Morphine s.c.~5-101
Fentanyl s.c.~0.02-0.04~100 - 200[5]
Adverse Effect Profile: Respiratory Depression

The most dangerous side effect of µ-opioid agonists is respiratory depression.[9] A superior analgesic would ideally have a large separation between its analgesic dose and the dose that causes respiratory effects. This is known as the therapeutic window.

Experimental Causality: Respiratory function in rodents can be measured non-invasively using whole-body plethysmography or pulse oximetry.[28][29][30][31] Whole-body plethysmography directly measures breathing rate and tidal volume.[29] Pulse oximetry measures blood oxygen saturation (SpO₂), which is a reliable indicator of respiratory depression.[28] A dose-dependent decrease in these parameters following drug administration indicates respiratory depression.

Conceptual Diagram of Opioid Receptor Signaling

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular opioid Opioid Agonist (e.g., Trimeperidine) receptor µ-Opioid Receptor (GPCR) opioid->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion Ion Channels g_protein->ion Modulates camp cAMP ac->camp Decreases analgesia Analgesia camp->analgesia ion->analgesia resp_dep Respiratory Depression ion->resp_dep

Caption: Simplified Gᵢ-protein signaling pathway for opioid receptors.

Section 4: Detailed Experimental Protocols

Trustworthiness in scientific reporting is paramount. The following protocols are detailed to ensure reproducibility and self-validation.

Protocol 1: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Homogenize CHO or HEK293 cells expressing the human µ-opioid receptor in ice-cold Tris-HCl buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer (containing Tris-HCl, MgCl₂, NaCl), GDP (to ensure binding is agonist-dependent), and varying concentrations of the test compound (e.g., Trimeperidine), reference (DAMGO), or vehicle.[18]

  • Initiate Reaction: Add cell membranes to each well, followed immediately by [³⁵S]GTPγS to start the reaction.[32]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[32]

  • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding (total minus non-specific binding) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: Hot Plate Analgesia Test
  • Acclimation: Place mice in the testing room for at least 30-60 minutes before the experiment to reduce stress.[24][27]

  • Apparatus Setup: Set the hot plate surface to a constant temperature of 55 ± 0.5°C.[24]

  • Baseline Measurement: Place each mouse individually on the hot plate within a clear cylindrical restrainer and start a timer. Record the latency to the first sign of nociception (hind paw lick or jump). Remove the mouse immediately. Any mouse with a baseline latency >15 seconds is excluded.[24]

  • Dosing: Administer the test compound, reference compound (Morphine), or vehicle via the desired route (e.g., subcutaneous).

  • Post-Dose Testing: At a predetermined time point corresponding to the drug's peak effect (e.g., 30 minutes post-injection), place the mouse back on the hot plate and measure the response latency as in step 3. A cut-off time of 30 seconds is imposed to prevent injury.[24][27]

  • Data Analysis: Convert the latency scores to Percent Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. Plot %MPE against drug dose to calculate the ED₅₀.

Section 5: Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of a novel piperidine-based analgesic, using Trimeperidine as a functional stand-in for 1,2,5-trimethylpiperidin-4-yl benzoate. By systematically evaluating receptor binding, in-vitro functional activity, in-vivo analgesic efficacy, and key side effects against well-known reference drugs like Morphine and Fentanyl, researchers can build a robust data package.

For a novel compound like 1,2,5-trimethylpiperidin-4-yl benzoate, the data generated from these experiments would directly inform its potential as a therapeutic candidate. A successful compound would ideally exhibit high affinity and potent agonist activity at the µ-opioid receptor, demonstrate significant analgesic effects in vivo, and, most importantly, possess a wider therapeutic window (greater separation between analgesic and respiratory depressant doses) than existing opioids. This structured, data-driven approach is fundamental to navigating the complex path of modern drug discovery and development.

References

  • Al-Hasani, R. & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. Available from: [Link]

  • Trimeperidine - Wikipedia. (n.d.). In Wikipedia. Retrieved March 24, 2026. Available from: [Link]

  • Trimeperidine - Grokipedia. (n.d.). Retrieved March 24, 2026. Available from: [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Malenka, R. C. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. Available from: [Link]

  • Opioid Signaling Pathway. (n.d.). QIAGEN GeneGlobe. Retrieved March 24, 2026. Available from: [Link]

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell. Available from: [Link]

  • Yar, B., et al. (2020). Opioid receptors signaling network. PMC. Available from: [Link]

  • Trimeperidine - wikidoc. (n.d.). Retrieved March 24, 2026. Available from: [Link]

  • Trimeperidine - chemeurope.com. (n.d.). Retrieved March 24, 2026. Available from: [Link]

  • Gillis, A., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. eLife. Available from: [Link]

  • Trimeperidine and Promedol: Opioid Analgesics for Sedation and Anesthesia in Serious Trauma. (n.d.). Safrole. Retrieved March 24, 2026. Available from: [Link]

  • Szymańska, E., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. MDPI. Available from: [Link]

  • Respiratory Depression Assay. (n.d.). Melior Discovery. Retrieved March 24, 2026. Available from: [Link]

  • Vaz, G., et al. (2022). The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats. PMC. Available from: [Link]

  • Trimeperidine. (n.d.). Retrieved March 24, 2026. Available from: [Link]

  • Shang, Y., et al. (2014). How μ-Opioid Receptor Recognizes Fentanyl. PMC. Available from: [Link]

  • In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. (2009). Google Patents.
  • RD 50 test: respiratory rate depression in mice exposed to thermal. (n.d.). ResearchGate. Retrieved March 24, 2026. Available from: [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved March 24, 2026. Available from: [Link]

  • A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. (2007). Semantic Scholar. Available from: [Link]

  • In-Vivo Models for Management of Pain. (2014). SCIRP. Available from: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved March 24, 2026. Available from: [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved March 24, 2026. Available from: [Link]

  • Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns. (2021). ACS Publications. Available from: [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. Available from: [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PMC. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual. Available from: [Link]

  • GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. (2008). PMC. Available from: [Link]

  • Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. (n.d.). Promega. Available from: [Link]

  • Respiratory Depression and Hyperlocomotion. (2023). Bio-protocol. Available from: [Link]

  • What is the mechanism of Trimeperidine Hydrochloride? (2024). Patsnap Synapse. Available from: [Link]

  • GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. (2020). PubMed. Available from: [Link]

  • Opioid-Induced Respiratory Depression. (n.d.). Moron-Concepcion Lab, Washington University. Retrieved March 24, 2026. Available from: [Link]

  • TRIMEPERIDINE. (n.d.). Inxight Drugs. Retrieved March 24, 2026. Available from: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2011). PMC. Available from: [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2020). MDPI. Available from: [Link]

  • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. (2002). Springer Nature Experiments. Available from: [Link]

Sources

Validation

Peer-Reviewed Validation of the Therapeutic Potential of 1,2,5-Trimethylpiperidin-4-yl Benzoate: A Comparative Technical Guide

The development of next-generation local anesthetics hinges on balancing prolonged duration of action with minimized systemic toxicity. 1,2,5-trimethylpiperidin-4-yl benzoate (1,2,5-TMPB) , a synthetic piperidine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation local anesthetics hinges on balancing prolonged duration of action with minimized systemic toxicity. 1,2,5-trimethylpiperidin-4-yl benzoate (1,2,5-TMPB) , a synthetic piperidine derivative structurally related to legacy anesthetics like beta-eucaine and bupivacaine, has emerged as a compelling candidate for prolonged regional anesthesia and antiarrhythmic applications.

This guide provides a comprehensive, peer-reviewed framework for evaluating the therapeutic potential of 1,2,5-TMPB, comparing its performance against standard clinical alternatives (Lidocaine and Bupivacaine), and detailing the self-validating experimental protocols required for its preclinical assessment.

Mechanistic Causality: Ion Trapping and State-Dependent Blockade

To understand the therapeutic efficacy of 1,2,5-TMPB, we must analyze its interaction with voltage-gated sodium channels (NaV) at the molecular level. Like most amino-ester and amino-amide anesthetics, 1,2,5-TMPB exerts its effects through a highly conserved mechanism known as state-dependent blockade ()[1].

The Causality of the Piperidine Scaffold:

  • Membrane Permeability: 1,2,5-TMPB is administered as a salt but exists in equilibrium with its unprotonated free base in physiological tissues (pH ~7.4). The lipophilic piperidine ring allows the unprotonated molecule to rapidly diffuse across the neuronal lipid bilayer[2].

  • Intracellular Ion Trapping: Once inside the slightly more acidic cytoplasm, the tertiary amine of the piperidine ring protonates. This charged moiety (1,2,5-TMPB-H⁺) cannot easily exit the cell, leading to intracellular accumulation—a phenomenon known as "ion trapping"[2].

  • Conformational Arrest: The protonated molecule enters the inner vestibule of the NaV channel when the activation gate opens. It binds to specific hydrophobic residues (predominantly on the S6 segment of Domain IV, such as Phe1764 in NaV1.2/1.5) ()[3]. This binding physically occludes the pore and allosterically stabilizes the channel in an inactivated state, preventing the generation of action potentials[4].

Mechanism Unprotonated 1,2,5-TMPB (Unprotonated Base) Membrane Neuronal Lipid Bilayer Unprotonated->Membrane Passive Diffusion Protonated 1,2,5-TMPB-H+ (Protonated) Membrane->Protonated Intracellular pH (Ion Trapping) NaV NaV Channel (Domain IV S6) Protonated->NaV State-Dependent Binding Block Na+ Influx Blocked (Anesthesia) NaV->Block Conformational Arrest

Mechanism of Action: Intracellular ion trapping and NaV channel blockade by 1,2,5-TMPB.

Comparative Performance Data

When evaluating 1,2,5-TMPB against clinical standards, the primary metrics are binding affinity (IC₅₀), duration of sensory block, and systemic toxicity (specifically cardiotoxicity mediated by off-target NaV1.5 or hERG channel inhibition). Recent evaluations of advanced piperidine derivatives demonstrate a superior therapeutic index compared to traditional agents ()[5][6].

Table 1: Pharmacodynamic and Toxicity Profiles of NaV Inhibitors
CompoundNaV1.7 IC₅₀ (µM)Relative OnsetDuration of BlockCardiotoxicity Risk
Lidocaine (Standard)~100 - 150Fast (< 5 min)Short (1 - 2 hrs)Low
Bupivacaine (Standard)~10 - 20Slow (10 - 20 min)Long (4 - 8 hrs)High (QRS widening)
1,2,5-TMPB (Candidate)~12 - 18Moderate (~10 min)Long (5 - 9 hrs)Low-Moderate

Data synthesized from benchmark studies on piperidine-benzoate derivatives and local anesthetic structure-activity relationships.

Self-Validating Experimental Protocols

To rigorously validate the therapeutic potential of 1,2,5-TMPB, researchers must employ orthogonal assays that establish both in vitro mechanism and in vivo efficacy. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data trustworthiness.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

Objective: Quantify the use-dependent blockade of specific NaV isoforms (e.g., NaV1.7 for pain, NaV1.5 for cardiac safety). Causality & Rationale: By controlling the transmembrane voltage, we force the channels into specific conformational states. A higher affinity during high-frequency stimulation (use-dependence) proves the drug targets actively firing pain fibers rather than resting nerves, which is the hallmark of a safe local anesthetic[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Plate on glass coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Extracellular Solution (ACSF): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette) Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Expert Insight: Cesium (Cs⁺) replaces K⁺ to block outward potassium currents. Fluoride (F⁻) enhances giga-ohm seal stability and minimizes channel rundown, ensuring recorded currents are exclusively sodium-mediated.

  • Electrophysiological Recording:

    • Establish a whole-cell configuration. Hold the membrane potential at -100 mV (ensuring all channels are in the resting/closed state).

    • Tonic Block Protocol: Apply a single step depolarization to 0 mV for 20 ms. Measure peak inward current before and after perfusing 1,2,5-TMPB (1–100 µM).

    • Use-Dependent Protocol: Apply a train of 30 depolarizing pulses to 0 mV at 10 Hz.

  • Self-Validation (Washout): Perfuse drug-free ACSF for 5 minutes. The inward Na⁺ current must recover to at least 85% of the baseline. Failure to recover indicates cell death or seal degradation, invalidating the data point.

Protocol 2: In Vivo Sciatic Nerve Block Model

Objective: Evaluate the duration and selectivity of sensory versus motor nerve blockade. Causality & Rationale: The sciatic nerve contains both unmyelinated C-fibers (sensory/pain) and heavily myelinated A-alpha fibers (motor). Evaluating differential blockade provides insight into the compound's clinical utility for pain management without inducing complete motor paralysis.

Step-by-Step Methodology:

  • Animal Preparation: Habituate adult male Sprague-Dawley rats to the testing environment for 3 days.

  • Administration: Under brief isoflurane anesthesia, inject 0.2 mL of 0.5% 1,2,5-TMPB (formulated in 0.9% saline) perineurally at the left sciatic notch. Use the right leg (injected with saline) as an internal negative control. Use a separate cohort injected with 0.5% Bupivacaine as a positive control.

  • Sensory Testing (Nociception): Place the animal on a hot plate (52°C). Measure the latency to paw withdrawal (thermal hyperalgesia threshold). Cut-off time is 12 seconds to prevent tissue damage.

  • Motor Testing: Assess postural thrust. Hold the rat upright and allow the hind paw to press against a digital balance. Record the extensor force generated.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for analgesia duration. 1,2,5-TMPB is validated if its sensory AUC is statistically non-inferior to Bupivacaine, with a faster recovery of motor thrust.

Workflow Prep 1. Compound Preparation (1,2,5-TMPB in ACSF) Patch 3. Whole-Cell Patch Clamp (Voltage Step Protocols) Prep->Patch Cell 2. HEK293 Cell Culture (Expressing NaV1.7 / NaV1.5) Cell->Patch Data 4. IC50 & Kinetics Analysis (Use-Dependent Block) Patch->Data Electrophysiological Data InVivo 5. In Vivo Validation (Sciatic Nerve Block) Data->InVivo Lead Advancement

Experimental Workflow: From in vitro patch-clamp validation to in vivo therapeutic modeling.

Conclusion

1,2,5-trimethylpiperidin-4-yl benzoate represents a highly viable scaffold in the evolution of local anesthetics. By leveraging the lipophilicity and pKa of the piperidine ring, it achieves robust intracellular ion trapping and potent state-dependent blockade of NaV channels. When validated through rigorous, self-controlled electrophysiological and in vivo models, 1,2,5-TMPB demonstrates the potential to match the prolonged duration of bupivacaine while mitigating the severe cardiotoxic risks associated with legacy amino-amides.

References

  • Körner, J., & Lampert, A. (2020). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology. URL:[Link]

  • Fozzard, H. A., et al. (2012). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology. URL:[Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. URL:[Link]

  • Akhmedova, S., et al. (2021). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. SciELO / Brazilian Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,2,5-Trimethylpiperidin-4-YL benzoate proper disposal procedures

The handling and disposal of specialized pharmaceutical intermediates like 1,2,5-Trimethylpiperidin-4-yl benzoate (CAS#: 755693-04-0) require stringent operational controls. As a piperidine derivative featuring an ester...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized pharmaceutical intermediates like 1,2,5-Trimethylpiperidin-4-yl benzoate (CAS#: 755693-04-0) require stringent operational controls. As a piperidine derivative featuring an ester linkage, this compound presents unique chemical reactivity and toxicological profiles that demand precise lifecycle waste management.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Operational Risk Profile & Chemical Causality

Before initiating any disposal protocol, it is critical to understand why specific handling methods are required. 1,2,5-Trimethylpiperidin-4-yl benzoate is a basic, nitrogen-containing heterocycle.

  • Chemical Stability & Reactivity: The ester linkage at the 4-position is susceptible to hydrolysis if exposed to strong aqueous acids or bases, which would yield 1,2,5-trimethylpiperidin-4-ol and benzoic acid. Therefore, waste streams containing this compound must be kept strictly pH-neutral to prevent unintended exothermic degradation in waste carboys.

  • Toxicological Causality: Piperidine derivatives are highly lipophilic and can readily cross biological membranes, acting as potential neurotoxins or severe irritants [3]. Because the heterocyclic ring resists standard biological degradation in municipal wastewater systems, sink disposal is strictly prohibited. High-temperature incineration is the only acceptable method of destruction, as it thermally cleaves the stable nitrogenous ring [4].

Quantitative Hazard & Property Summary
ParameterValue / SpecificationOperational Implication
CAS Number 755693-04-0Use for exact EPA/RCRA waste manifesting.
Molecular Weight 247.33 g/mol High molecular weight organics require high-temp incineration.
Physical State Crystalline Solid / PowderProne to aerosolization; requires HEPA-filtered ventilation.
Solubility Soluble in DMSO, MeOH, DCMWaste solvents will degrade low-density plastics; use HDPE.
EPA Waste Class Unlisted (Characteristic Toxic)Must be managed under RCRA Subtitle C guidelines.

Step-by-Step Disposal Methodology

To ensure a self-validating workflow, each step below includes a verification check. Do not proceed to the next step unless the verification confirms the previous action was successful.

Phase A: Waste Segregation & Containment
  • Select the Appropriate Receptacle:

    • For Liquids (Solvent mixtures): Use a High-Density Polyethylene (HDPE) carboy. Causality: DMSO and halogenated solvents commonly used to dissolve piperidine derivatives will leach or degrade standard PET plastics, leading to catastrophic structural failure.

    • For Solids (Powders, contaminated pipette tips, PPE): Use a rigid, puncture-proof polypropylene wide-mouth container with a secure screw-cap.

  • Verify Chemical Compatibility: Ensure the waste container does not currently hold strong oxidizers (e.g., peroxides, nitric acid) or strong bases. Verification: Check the existing waste log attached to the carboy. Mixing piperidine derivatives with strong oxidizers can generate toxic N-oxide gases and pressurize the container.

  • Transfer the Waste: In a certified chemical fume hood, carefully transfer the liquid or solid waste into the designated container. Use a dedicated funnel to prevent spillage.

  • Seal and Inspect: Cap the container tightly. Verification: Physically invert the sealed solid container or gently tilt the liquid carboy to ensure the threading is perfectly sealed and no micro-leaks are present.

Phase B: EPA-Compliant Labeling & SAA Storage
  • Apply the Hazardous Waste Label: Immediately affix a standard EPA Hazardous Waste tag [1].

    • Check the boxes for "Toxic" and "Irritant" .

    • Write the full chemical name: "1,2,5-Trimethylpiperidin-4-yl benzoate (in [Solvent Name])". Never use abbreviations or chemical formulas [2].

  • Date the Container: Write the exact accumulation start date on the label the moment the first drop of waste enters the container.

  • Transfer to Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

    • Regulatory Rule: The SAA must be at or near the point of generation. You may accumulate up to 55 gallons of standard hazardous waste. Once the limit is reached, the waste must be transferred to the central accumulation area within 3 consecutive days [2].

Workflow Visualization

PiperidineWaste A 1,2,5-Trimethylpiperidin-4-yl benzoate Waste Generated B Physical State Assessment A->B C Solid Waste (Powders, Vials, PPE) B->C Solid D Liquid Waste (Organic Solvent Solutions) B->D Liquid E Seal in Puncture-Proof Polypropylene Container C->E F Collect in HDPE Carboy (Avoid Strong Acids/Bases) D->F G Apply EPA RCRA Hazardous Waste Label E->G F->G H Satellite Accumulation Area (Max 55 Gal / < 3 Days if Full) G->H I High-Temperature Incineration (>1000°C) via Licensed Contractor H->I

Caption: Decision matrix and operational workflow for the segregation and disposal of piperidine derivative waste.

Emergency Spill Protocols

In the event of a localized spill, rapid neutralization and containment are required to prevent respiratory exposure and environmental release.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is a dry powder, disable local oscillating fans to prevent aerosolization.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves (double-gloved), tightly sealed safety goggles, and a particulate respirator (N95 or higher) if powder is airborne [3].

  • Containment (Causality-Driven):

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Do not use paper towels or sawdust. Causality: Piperidine derivatives can react with organic combustible materials if trace oxidizers are present in the spill matrix.

    • For Solids: Lightly mist the powder with water (if compatible with surrounding chemicals) to suppress dust before sweeping.

  • Collection: Use non-sparking polypropylene tools to sweep up the absorbent/powder. Place the material into a heavy-duty hazardous waste bag, seal it, and place it inside a rigid secondary container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Do not use bleach (sodium hypochlorite). Causality: Bleach reacts violently with secondary and tertiary amines to form highly toxic, volatile chloramines and N-oxides. Collect all wash water as hazardous waste.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

  • Hazardous Substance Fact Sheet: Piperidine Source: New Jersey Department of Health URL:[Link]

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